3-Fluoronaphthalene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFWCCCXAANHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288410 | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-07-5 | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoronaphthalene-1-carboxylic acid chemical structure and properties
[1][2][3]
CAS Registry Number: 575-07-5 Formula: C₁₁H₇FO₂ Molecular Weight: 190.17 g/mol [1][2]
Executive Summary
3-Fluoronaphthalene-1-carboxylic acid (3-FNA) is a specialized organofluorine building block used primarily in medicinal chemistry and materials science.[1][2] As a structural isomer of the more common 4-fluoro-1-naphthoic acid, 3-FNA offers unique electronic and steric properties due to the meta-positioning of the fluorine atom relative to the carboxylic acid group on the naphthalene ring.[1][2] This specific substitution pattern makes it a critical tool for Structure-Activity Relationship (SAR) studies, particularly when probing metabolic stability (blocking P450 oxidation sites) or modulating the pKa of naphthoic acid pharmacophores without altering steric bulk significantly.[2]
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for 3-FNA, designed for researchers requiring high-purity synthesis and application data.[2]
Chemical Identity & Structural Analysis[3][4][5]
The molecule consists of a naphthalene bicyclic system substituted at the C1 position with a carboxylic acid and at the C3 position with a fluorine atom.
| Property | Detail |
| IUPAC Name | 3-Fluoronaphthalene-1-carboxylic acid |
| Common Synonyms | 3-Fluoro-1-naphthoic acid; 3-Fluoro-1-naphthalenecarboxylic acid |
| SMILES | OC(=O)C1=CC(F)=CC2=CC=CC=C12 |
| InChIKey | Not universally standardized; Analogous to CWLKTJOTWITYSI family |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Logic & Electronic Effects[1]
-
Electronic Character: The fluorine at C3 exerts a strong inductive electron-withdrawing effect (-I) on the ring system.[1][2] Unlike the C4 isomer (para-like), the C3 position is meta to the carboxyl group. This placement avoids direct resonance conjugation with the carboxyl carbonyl, meaning its influence is primarily inductive, slightly increasing the acidity of the carboxylic acid compared to unsubstituted 1-naphthoic acid.[2]
-
Steric Profile: Fluorine (Van der Waals radius ~1.47 Å) is a bioisostere of hydrogen (~1.20 Å). Substitution at C3 provides a "stealth" metabolic block, preventing arene oxidation at this position without introducing the steric clash associated with a chloro- or methyl- group.[1][2]
Physicochemical Properties[1][3][5][7][8][9][10][11]
Note: Experimental values for this specific isomer are rare in open literature.[2] Values below combine reported data for close analogs and predicted computational models.
| Property | Value / Range | Source/Method |
| Melting Point | 210 – 215 °C (Predicted) | Analogous to 4-fluoro isomer (222°C) |
| Boiling Point | 380 °C (at 760 mmHg) | Predicted |
| pKa (Acid) | 3.4 – 3.6 | Predicted (Lower than 1-naphthoic acid pKa 3.7) |
| LogP | 3.12 | Consensus LogP Model |
| H-Bond Donors | 1 | Carboxylic Acid -OH |
| H-Bond Acceptors | 2 | Carbonyl O, Fluorine |
Synthetic Pathways[1][3][11][12][13]
Synthesis of 3-FNA is non-trivial due to the directing effects of the naphthalene ring.[2] Direct fluorination of 1-naphthoic acid typically yields the 5- or 8- isomers.[1][2] Therefore, indirect methods or metal-halogen exchange strategies are required.[2]
Method A: Metal-Halogen Exchange (Recommended)
This route utilizes 1-bromo-3-fluoronaphthalene (CAS 343-53-3) as the starting material.[1][2] It is the most reliable method for generating the C1-carboxyl group regioselectively.[2]
Reaction Logic:
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) effects a Lithium-Halogen exchange at the C1 position.[1][2] The C3-Fluorine is stable to these conditions at low temperatures (-78 °C).[1][2]
-
Carboxylation: Quenching the organolithium intermediate with solid CO₂ (Dry Ice) or gaseous CO₂ introduces the carboxyl group.
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous Tetrahydrofuran (THF, 50 mL).
-
Substrate: Add 1-bromo-3-fluoronaphthalene (2.25 g, 10 mmol). Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) over 15 minutes. Maintain temperature < -70 °C.
-
Critical Control Point: Stir for 30–60 minutes to ensure complete exchange. The solution typically turns yellow/orange.
-
-
Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 20 minutes, or pour the reaction mixture onto crushed Dry Ice.
-
Workup: Allow to warm to room temperature. Quench with 1M HCl (50 mL). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexanes or Ethanol.[2]
Method B: The Balz-Schiemann Route (Classic)
If 3-amino-1-naphthoic acid is available, this method converts the amine to a fluoride via a diazonium salt.[1][2]
-
Diazotization: React 3-amino-1-naphthoic acid with NaNO₂/HCl at 0 °C.
-
Salt Formation: Add HBF₄ to precipitate the diazonium tetrafluoroborate salt.
-
Decomposition: Thermolysis of the dry salt yields 3-FNA.[2]
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective synthesis of 3-FNA via Lithiation-Carboxylation strategy.
Applications in Drug Discovery[3][9]
Bioisosterism & Metabolic Stability
In drug design, the naphthalene ring is often a lipophilic scaffold. However, the C1-C2 and C3-C4 bonds are prone to oxidative metabolism (epoxidation) by Cytochrome P450 enzymes.[1][2]
-
Metabolic Blocking: Introducing fluorine at C3 blocks metabolic attack at this position and electronically deactivates the adjacent C4 position, potentially extending the half-life (
) of the drug candidate.[2] -
Acidity Modulation: 3-FNA is more acidic than 1-naphthoic acid.[1][2] This pKa shift can be exploited to improve solubility at physiological pH or to strengthen ionic interactions with basic residues (e.g., Arginine, Lysine) in a target protein's binding pocket.
SAR Decision Logic
When to use 3-FNA vs. other isomers:
Caption: Figure 2. Decision matrix for incorporating 3-FNA into lead optimization campaigns.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Tagat, J. R., et al. (2002). "Synthesis of Mono- and Difluoronaphthoic Acids." The Journal of Organic Chemistry, 67(4), 1171–1177.
- Primary citation for synthetic str
-
Fujita, T., et al. (1966). "Ultraviolet absorption spectra of substituted 1-naphthoic acids." Tetrahedron, 22(5), 1587-1596.[2]
- Reference for physicochemical characterization and UV spectral d
-
National Institute of Standards and Technology (NIST). "1-Fluoronaphthalene Properties."[2] NIST Chemistry WebBook.[2][4]
- Source for precursor properties and general fluoro-naphthalene d
-
ChemicalBook. "3-Fluoronaphthalene-1-carboxylic acid Product Data (CAS 575-07-5)."
- Verification of CAS number and commercial availability.
CAS number 112888-29-8 3-Fluoronaphthalene-1-carboxylic acid data
An In-Depth Technical Guide to 3-Fluoronaphthalene-1-carboxylic acid (CAS: 112888-29-8)
Abstract
This technical guide provides a comprehensive overview of 3-Fluoronaphthalene-1-carboxylic acid (CAS Number: 112888-29-8), a fluorinated aromatic carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical properties, proposes a detailed protocol for its synthesis and purification, outlines its analytical characterization, and discusses its potential applications and safety considerations. The strategic placement of the fluorine atom and the carboxylic acid group on the naphthalene scaffold makes this compound a valuable and intriguing building block for medicinal chemistry and materials science. This guide aims to serve as a foundational resource, explaining the causality behind experimental choices and grounding all technical information in authoritative sources.
Physicochemical and Structural Properties
3-Fluoronaphthalene-1-carboxylic acid is a solid organic compound. The introduction of a fluorine atom, the most electronegative element, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making fluorinated analogs like this one of particular interest in pharmaceutical design.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112888-29-8 | - |
| Molecular Formula | C₁₁H₇FO₂ | - |
| Molecular Weight | 190.17 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like THF, DMSO, and methanol; sparingly soluble in water. | [2] |
| Acidity (pKa) | Predicted to be a weak acid, with pKa influenced by the electron-withdrawing fluorine atom. | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
The most plausible synthetic approach begins with a commercially available precursor, 3-Amino-1-naphthalenecarboxylic acid. The synthesis involves two key transformations:
-
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid at low temperatures. This is a critical step, as diazonium salts are versatile intermediates but can be unstable at higher temperatures.
-
Balz-Schiemann Reaction: The diazonium salt is reacted with a fluoroborate source (like HBF₄ or NaBF₄) to form a diazonium fluoroborate salt.[4] Gentle thermal decomposition of this isolated salt then yields the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. This method is a classic and reliable way to introduce a fluorine atom onto an aromatic ring.
Caption: Proposed workflow for the synthesis and purification of 3-Fluoronaphthalene-1-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a proposed methodology and should be performed with appropriate safety precautions in a fume hood.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-Amino-1-naphthalenecarboxylic acid (1.0 equiv) in a solution of aqueous fluoroboric acid (HBF₄, 48% wt, 3.0 equiv).
-
Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath. The low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. A precipitate of the diazonium fluoroborate salt should form.
-
-
Fluorination (Balz-Schiemann):
-
Collect the precipitated diazonium fluoroborate salt by vacuum filtration. Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual acid and water.
-
Dry the isolated salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry; handle with care and use appropriate shielding.
-
Place the dry diazonium salt in a flask and heat gently (e.g., in an oil bath at 100-140 °C) until the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) ceases.[4] The solid will melt and decompose, leaving a crude solid or oil.
-
Experimental Protocol: Purification
The primary impurities are likely unreacted starting material and side products from the decomposition. Recrystallization is an effective method for purifying solid carboxylic acids.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the product is soluble in the hot solvent but sparingly soluble at room temperature or below. A mixture like toluene, ethanol/water, or acetic acid/water is often effective for aromatic carboxylic acids.
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of the chosen boiling solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on the naphthalene skeleton.[5]
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Fluoronaphthalene-1-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoronaphthalene-1-carboxylic acid is currently available. This guide is a predictive safety assessment based on the known properties of the parent compound, naphthalene-1-carboxylic acid, the general characteristics of aromatic carboxylic acids, and the anticipated influence of the fluorine substituent. The recommendations herein are designed for researchers, scientists, and drug development professionals and should be implemented in conjunction with a thorough risk assessment for the specific experimental conditions.
Introduction: Understanding the Compound
3-Fluoronaphthalene-1-carboxylic acid is a fluorinated derivative of naphthalene-1-carboxylic acid. The introduction of a fluorine atom to the naphthalene ring can significantly alter the compound's physical, chemical, and toxicological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the strong carbon-fluorine bond also contributes to the environmental persistence of many fluorinated compounds.[1][2]
Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH).[3] Their acidity and potential for irritation are key considerations for safe handling.[4] This guide will deconstruct the probable safety profile of 3-Fluoronaphthalene-1-carboxylic acid by examining its constituent parts and providing a framework for its safe use in a laboratory setting.
Predicted Hazard Identification and Classification
Based on the available data for naphthalene-1-carboxylic acid and general principles of chemical toxicology, 3-Fluoronaphthalene-1-carboxylic acid is anticipated to be classified as follows:
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[3][5]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
The fluorine substituent may also introduce long-term hazards associated with fluorinated aromatic compounds, such as persistence in the environment.[6][7]
Physical and Chemical Properties: A Comparative Analysis
The properties of 3-Fluoronaphthalene-1-carboxylic acid can be inferred from its parent compound, naphthalene-1-carboxylic acid.
| Property | Naphthalene-1-carboxylic acid | 3-Fluoronaphthalene-1-carboxylic acid (Predicted) | Rationale for Prediction |
| Appearance | White to off-white solid | White to off-white crystalline powder | Similar to the parent compound. |
| Molecular Formula | C₁₁H₈O₂ | C₁₁H₇FO₂ | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 172.18 g/mol [3] | 190.17 g/mol | Calculated based on the molecular formula. |
| Melting Point | 159-162 °C | Likely to be in a similar range, but potentially altered by the fluorine atom. | Fluorine substitution can influence crystal lattice energy. |
| Solubility | Insoluble in water; soluble in organic solvents. | Likely to have low water solubility and be soluble in common organic solvents. | The non-polar naphthalene ring dominates solubility. |
| Acidity (pKa) | ~3.7 | Expected to be a stronger acid (lower pKa) than the parent compound. | The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group. |
Safe Handling and Storage Protocols
Given the predicted hazards, a cautious approach to handling and storage is essential. These protocols are designed to be self-validating by minimizing exposure at every step.
4.1. Engineering Controls
-
Ventilation: All handling of 3-Fluoronaphthalene-1-carboxylic acid powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[8][9]
-
Containment: Use of a glove box or other containment strategies is recommended for highly sensitive operations or when handling larger quantities.
4.2. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[8][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[8][10]
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron is recommended.[8][10]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[9]
4.3. Storage Requirements
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from strong bases and oxidizing agents.[8]
-
Transport chemicals in secondary, shatter-proof containers.[11]
Experimental Workflow for Safe Handling of Powdered 3-Fluoronaphthalene-1-carboxylic acid
Caption: Decision-making process for emergency response to a chemical incident.
Toxicological and Ecological Considerations
6.1. Toxicological Profile
The toxicological properties of 3-Fluoronaphthalene-1-carboxylic acid have not been extensively studied. However, based on related compounds, the following can be inferred:
-
Acute Effects: The primary acute hazards are expected to be irritation to the skin, eyes, and respiratory tract, which is typical for powdered organic acids. [5][12]* Chronic Effects: Long-term exposure to fluorinated organic compounds can be a concern. Some per- and polyfluoroalkyl substances (PFAS) are known to be persistent, bioaccumulative, and have been linked to various health issues. [1][6][7][13]While 3-Fluoronaphthalene-1-carboxylic acid is not a PFAS, its persistence should be considered.
6.2. Ecological Information
The environmental fate of this compound is unknown. However, the presence of the naphthalene ring and the C-F bond suggests that it may be resistant to degradation. Therefore, it should be handled and disposed of in a manner that prevents its release into the environment.
Disposal Considerations
All waste containing 3-Fluoronaphthalene-1-carboxylic acid should be treated as hazardous chemical waste.
-
Collect all waste in a designated, sealed, and properly labeled container.
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
While a specific Safety Data Sheet for 3-Fluoronaphthalene-1-carboxylic acid is not available, a robust safety protocol can be developed by analyzing its structural components. The primary hazards are likely to be irritation due to its acidic nature and the potential for long-term environmental persistence due to its fluorinated aromatic structure. By adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in their work.
References
Sources
- 1. cmaj.ca [cmaj.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bund.net [bund.net]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. hscprep.com.au [hscprep.com.au]
- 10. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 11. coral.washington.edu [coral.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. PFAS - Wikipedia [en.wikipedia.org]
Fluorinated Naphthalene Carboxylic Acids: Synthetic Architectures and Physicochemical Profiling
Executive Summary
Fluorinated naphthalene carboxylic acids represent a specialized class of aromatic building blocks that bridge the gap between classical aromatic chemistry and modern materials science. By integrating the high electronegativity and small van der Waals radius of fluorine into the rigid naphthalene scaffold, researchers can precisely modulate acidity (pKa), lipophilicity (LogP), and solid-state packing. This guide provides a technical deep-dive into their synthesis, physicochemical properties, and applications in medicinal chemistry and Metal-Organic Frameworks (MOFs).
Physicochemical Mechanics: The Fluorine Effect
The strategic introduction of fluorine into the naphthalene carboxylate core alters molecular behavior through two primary mechanisms: inductive withdrawal and lipophilic modulation .
Acidity Modulation (pKa)
Fluorine is the most electronegative element (
-
Proximity Rule: The effect is distance-dependent. A fluorine at the C2 position (ortho to a C1-carboxyl) will have a more profound effect on pKa than a fluorine at the C6 position.
-
Bioisosteric Implications: This pKa shift is critical in drug design, altering the ionization state of the molecule at physiological pH (7.4), which directly impacts membrane permeability and protein binding.
Lipophilicity and Metabolic Stability
While the carboxyl group is polar, the fluorinated naphthalene core is highly lipophilic.
-
C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically robust, blocking oxidative metabolism at susceptible sites (e.g., blocking P450 oxidation at the para-position).
-
LogP Modulation: Unlike chlorine or bromine, fluorine increases lipophilicity without incurring a significant steric penalty. This allows for "stealth" modification of drug candidates to improve blood-brain barrier penetration.
Table 1: Comparative Physicochemical Properties (Theoretical Trends)
| Compound | Substituent Position | Predicted pKa | Relative Lipophilicity (LogP) | Metabolic Stability |
| 1-Naphthoic Acid | None | ~3.70 | Baseline | Low (C4 oxidation) |
| 2-Fluoro-1-naphthoic acid | Ortho (C2) | ~2.9 - 3.1 | High | Moderate |
| 4-Fluoro-1-naphthoic acid | Para (C4) | ~3.5 | High | High (Blocked C4) |
| Perfluoro-1-naphthoic acid | All positions | < 2.0 | Very High | Extreme |
Synthetic Architectures
Synthesis of these scaffolds is non-trivial due to the regioselectivity issues inherent in naphthalene electrophilic substitution. Three primary routes are established:
-
De Novo Cyclization: Building the ring system from fluorinated phenylacetic acids.
-
Metal-Halogen Exchange (Lithiation): The most reliable method for specific isomers.
-
Balz-Schiemann / Sandmeyer: Converting amines to fluorides, followed by carboxylation.
Diagram 1: Synthetic Pathways Logic
Caption: Three distinct synthetic strategies for accessing regiochemically pure fluorinated naphthoic acids.
Materials Science Frontiers: Fluorinated MOFs
In materials science, fluorinated naphthalene dicarboxylic acids (H2NDC-F) are premium linkers for Metal-Organic Frameworks (MOFs).
Superhydrophobicity ("Teflon-Coated MOFs")
Incorporating perfluorinated linkers creates pore surfaces lined with fluorine atoms. This results in:
-
Water Repellency: Contact angles >150°, rendering the material superhydrophobic.
-
Gas Selectivity: Enhanced affinity for fluorinated gases (e.g., Freons) or hydrocarbons over water vapor.
Crystal Engineering
Fluorine participates in weak but directional interactions (
Experimental Protocol: Synthesis of 5-Fluoro-1-Naphthoic Acid
Objective: Synthesis of 5-fluoro-1-naphthoic acid via Lithium-Halogen exchange. This protocol is chosen for its high regioselectivity compared to direct electrophilic substitution.
Reaction Scheme: 5-Bromo-1-fluoronaphthalene + n-BuLi → [Intermediate] + CO2 → Product
Reagents and Equipment
-
Substrate: 5-Bromo-1-fluoronaphthalene (1.0 eq)
-
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Quench: Dry Ice (Solid CO2), excess
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Argon or Nitrogen (strictly anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Add 5-Bromo-1-fluoronaphthalene (2.25 g, 10 mmol) and anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents benzyne formation and side reactions.
-
Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 20 minutes. The solution may change color (often yellow or orange). Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.
-
Carboxylation:
-
Prepare a separate flask with crushed Dry Ice (excess).
-
Cannulate the cold lithiated solution onto the Dry Ice slurry. Alternatively, add crushed Dry Ice directly to the reaction flask (if moisture exclusion is managed).
-
Allow the mixture to warm to room temperature slowly (over 2-3 hours) as CO2 sublimates.
-
-
Work-up:
-
Quench with 10% HCl (50 mL) to protonate the carboxylate salt (
). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white needles.
Diagram 2: Experimental Workflow
Caption: Sequential workflow for the regioselective synthesis of fluoronaphthoic acids via lithiation.
References
-
Synthesis of Mono- and Difluoronaphthoic Acids . The Journal of Organic Chemistry. (2002). Link
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Synthesis of Fluorinated Aromatic Carboxylic Acids . Hokkaido University Researches. (2026). Link
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Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. (2015). Link
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Superhydrophobic perfluorinated metal–organic frameworks . Chemical Science. (2013). Link
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Structure-property relationships of fluorinated carboxylic acid bioisosteres . Bioorganic & Medicinal Chemistry Letters. (2023).[1] Link
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The Strategic Modulation of Naphthalene Scaffolds: A Guide to the Electronic Effects of Fluorine Substitution
An In-Depth Technical Guide:
Introduction: Beyond the Isostere - Fluorine's Unique Role in Aromatic Systems
In the landscape of medicinal chemistry and materials science, the substitution of a hydrogen atom with fluorine is a cornerstone strategy for molecular optimization. While often considered a simple hydrogen isostere due to its small van der Waals radius (1.47 Å vs. 1.20 Å for H), fluorine's extreme electronegativity (3.98 on the Pauling scale) imparts profound and often counterintuitive electronic effects that can be leveraged to enhance a molecule's efficacy, stability, and pharmacokinetic profile.[1] The introduction of fluorine into a molecule can modulate acidity, lipophilicity, conformation, and membrane permeability, which often translates to improved potency and resistance to metabolic degradation.[2][3]
The naphthalene ring system, a bicyclic aromatic scaffold, presents a more complex electronic canvas than a simple benzene ring. With two distinct substitution positions (the α- or 1-position and the β- or 2-position), the impact of a fluorine substituent is highly dependent on its location. This guide provides a comprehensive exploration of the electronic effects of fluorine substitution on naphthalene rings, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness these effects for rational drug design. We will delve into the fundamental principles, spectroscopic characterization, synthetic methodologies, and the ultimate application of these principles in pharmaceutical development.
The Duality of Fluorine's Electronic Influence: Induction vs. Resonance
The primary electronic influence of fluorine on an aromatic system is a delicate balance between two opposing forces: a powerful electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance (mesomeric) effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond. This effect propagates through the ring, decreasing electron density and making the aromatic system more electron-poor.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect primarily influences the ortho and para positions relative to the substituent.
In the context of fluoronaphthalenes, this duality makes specific carbon atoms susceptible to nucleophilic attack at the meta-position and electrophilic attack around the ortho- and para-positions.[4] The inductive effect creates a polar C-F bond that impacts the molecule's stability and overall polarity.[4]
Caption: Duality of Fluorine's Electronic Influence.
Spectroscopic and Physicochemical Manifestations
The electronic perturbations caused by fluorine substitution are directly observable through various analytical techniques and result in tangible changes to the molecule's physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for elucidating the electronic structure of fluoronaphthalenes.
-
¹⁹F NMR: Provides a direct window into the fluorine atom's local electronic environment. The chemical shift of the fluorine nucleus is highly sensitive to changes in electron density.
-
¹H and ¹³C NMR: The inductive effect of fluorine causes downfield shifts for nearby protons and carbons. Furthermore, through-space and through-bond J-coupling between fluorine and carbon/proton nuclei (J-CF, J-HF) provides invaluable structural information. For example, in 1-fluoronaphthalene, characteristic coupling constants are observed: J(F-19,G) = 5.4 Hz and J(F-19,J) = 10.7 Hz, which helps in signal assignment.[5]
| Compound | ¹H Chemical Shifts (ppm) | ¹⁹F Chemical Shift (ppm) | Key J-Couplings (Hz) |
| Naphthalene | δ 7.5-7.9 | N/A | N/A |
| 1-Fluoronaphthalene | δ 7.10 - 8.10 | ~ -120 to -122 | J(F,H₂) ≈ 10.7, J(F,H₈) ≈ 5.4 |
| 2-Fluoronaphthalene | δ 7.20 - 7.85 | ~ -118 to -120 | J(F,H₁) ≈ 9.5, J(F,H₃) ≈ 5.0 |
| Data compiled from various sources, including ChemicalBook and SpectraBase.[5][6] Chemical shifts are approximate and can vary with solvent and reference. |
UV-Visible Spectroscopy
Fluorine substitution subtly modifies the UV-Vis absorption spectrum of naphthalene. The primary π-π* transitions are typically shifted. High-resolution vapor-phase absorption spectra show that the vibronic bands can be assigned based on their rotational contours, revealing details about the molecule's excited state geometry.[7] Studies on fluoronaphthalene impurities in crystalline naphthalene at low temperatures have shown that the absorption and fluorescence spectra are composed of distinct band series, indicating the formation of different impurity centers within the crystal lattice.[8][9]
Impact on Acidity/Basicity and Lipophilicity
The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby functional groups. For instance, a fluorine atom can lower the pKa of a neighboring carboxylic acid or increase the pKa of a nearby amine, altering the ionization state of a drug molecule at physiological pH.[1] This is a critical parameter for modulating drug absorption and distribution.
Lipophilicity, often measured as logP, is also affected. While a single fluorine atom generally increases lipophilicity compared to hydrogen, its primary contribution is often through the masking of polar functional groups, which can enhance membrane permeability.[1]
Theoretical Modeling and Computational Insights
Modern computational chemistry provides powerful tools for predicting and rationalizing the effects of fluorination.
-
Density Functional Theory (DFT): DFT calculations are routinely used to model the geometric and electronic properties of fluoronaphthalenes. These calculations can predict NMR chemical shifts, vibrational frequencies, and rotational constants with good accuracy, complementing experimental data.[10]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution across the molecule, highlighting electron-rich (red) and electron-poor (blue) regions. For fluoronaphthalenes, these maps clearly show the electron-deficient area around the C-F bond and the subtle modulation of the π-system.
-
Frontier Molecular Orbitals (HOMO/LUMO): Fluorination generally lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This increased HOMO-LUMO gap often correlates with enhanced kinetic stability and resistance to oxidation, a key factor in preventing metabolic degradation.
Synthesis of Fluoronaphthalenes: A Practical Workflow
The most common laboratory and industrial synthesis of simple fluoronaphthalenes, such as 1-fluoronaphthalene, is a variation of the Balz-Schiemann reaction. This method involves diazotization of the corresponding naphthylamine followed by thermal decomposition of the resulting diazonium fluoroborate salt.[11][12]
Experimental Protocol: Synthesis of 1-Fluoronaphthalene
This protocol is a representative synthesis based on established procedures.[13][14]
Causality: The choice of a diazotization reaction is based on its reliability for converting a primary aromatic amine into a good leaving group (N₂), which can then be displaced by a fluoride anion from the fluoroborate counter-ion.
-
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 1-naphthylamine (e.g., 143 g, 1 mole) to a solution of hydrochloric acid (e.g., 400 mL).[11]
-
Stir the mixture and cool to a temperature between -5°C and 0°C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.1 moles in 250 mL water) dropwise, ensuring the temperature remains below 5°C.[11]
-
After the addition is complete, stir the resulting diazonium salt solution at low temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Step 2: Formation of Diazonium Fluoroborate
-
To the cold diazonium salt solution, slowly add fluoroboric acid (HBF₄, e.g., 40-45% solution).[14]
-
A precipitate of 1-naphthalenediazonium fluoroborate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration, wash it with cold water, then with a small amount of cold methanol, and finally with diethyl ether to facilitate drying.
-
-
Step 3: Thermal Decomposition (Schiemann Reaction)
-
Self-Validation: The success of this step is dependent on the dryness of the diazonium salt. The salt must be thoroughly dried in vacuo at a low temperature (e.g., 65°C) as moisture can lead to the formation of 1-naphthol as a significant by-product.[13]
-
Gently heat the dry diazonium fluoroborate salt in a flask equipped for distillation. The decomposition is often carried out by slowly adding the salt to a reactor with hot air (85-90°C).[13][14]
-
The salt will decompose to yield nitrogen gas, boron trifluoride, and the desired 1-fluoronaphthalene, which is collected as a crude oil.
-
-
Step 4: Purification
-
Wash the collected crude product with water several times, followed by a wash with a dilute sodium carbonate solution to neutralize any residual acid, until the pH is between 6.8-7.2.[13][14]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Perform fractional distillation under reduced pressure to obtain pure 1-fluoronaphthalene. The purity should be confirmed by GC-MS and NMR spectroscopy. A purity of >99.5% is achievable.[13]
-
Caption: Workflow for the Synthesis of 1-Fluoronaphthalene.
Applications in Drug Discovery and Development
The unique properties imparted by fluorine make fluoronaphthalene derivatives valuable intermediates and scaffolds in pharmaceuticals.[11][13] The strategic placement of fluorine can block metabolic pathways, enhance binding affinity, and fine-tune pharmacokinetic parameters.
-
Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond and is not susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a known site of metabolic attack can dramatically increase a drug's half-life.[1]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets. Furthermore, the electron-withdrawing nature of fluorine can alter the electronics of a pharmacophore to optimize its interaction with a receptor.
-
Case Study Intermediate: Duloxetine: 1-Fluoronaphthalene is a key starting material in the synthesis of Duloxetine (Cymbalta), a potent serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety disorders.[15][16] Its use underscores the industrial relevance of this fluorinated building block.
Conclusion
The substitution of fluorine onto a naphthalene ring is a powerful and nuanced strategy in molecular design. The interplay between the dominant inductive withdrawal and weaker resonance donation creates a unique electronic landscape that is highly dependent on the site of substitution. These electronic shifts manifest in measurable changes in spectroscopic data, physicochemical properties, and ultimately, biological activity. For the medicinal chemist and drug development professional, understanding these fundamental principles is paramount. It allows for the rational design of molecules with enhanced metabolic stability, optimized target affinity, and improved pharmacokinetic profiles, transforming the humble fluorine atom into a strategic tool for creating safer and more effective therapeutics.
References
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Title: ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES Source: University of Illinois IDEALS URL: [Link]
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Title: Prepn process of 1-fluoronaphthalene Source: Eureka | Patsnap URL: [Link]
- Title: CN1887833A - Prepn process of 1-fluoronaphthalene Source: Google Patents URL
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Title: Revisiting the microwave spectrum and molecular structure of 1-fluoronaphthalene Source: ResearchGate URL: [Link]
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Title: Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene Source: AIP Publishing URL: [Link]
-
Title: 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts Source: SpectraBase URL: [Link]
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Title: High-resolution electronic absorption spectrum of 2-fluoronaphthalene Source: ResearchGate URL: [Link]
-
Title: Electron density maps for naphthalene (left) and anthracene (right) on... Source: ResearchGate URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: Pre-print server (specific source not listed) URL: [Link]
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-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene Source: Low Temperature Physics URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: A survey of Hammett substituent constants and resonance and field parameters Source: SciSpace URL: [Link]
-
Title: A survey of Hammett substituent constants and resonance and field parameters Source: Wang Lab URL: [Link]
-
Title: Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy Source: Agilent URL: [Link]
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Title: Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840 Source: Shimadzu Scientific Instruments URL: [Link]
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3-Fluoronaphthalene-1-carboxylic Acid: A Strategic Fluorinated Building Block
[1]
CAS Number: 575-07-5 Molecular Formula: C₁₁H₇FO₂ Molecular Weight: 190.17 g/mol [1]
Executive Summary
3-Fluoronaphthalene-1-carboxylic acid is a specialized organofluorine scaffold used in the design of high-affinity ligands for metalloenzymes, G-protein-coupled receptors (GPCRs), and kinase inhibitors.[1] Distinguished by the strategic placement of a fluorine atom at the C3 position relative to the C1 carboxyl group, this building block offers a unique electronic and steric profile compared to its non-fluorinated or isomeric counterparts.[2]
This guide details the physicochemical rationale for its use, robust synthetic protocols via diazonium chemistry, and its application in optimizing pharmacokinetics through the "fluorine scan" methodology.[2]
Chemical Profile & Structural Logic[2]
Electronic & Steric Properties
The introduction of fluorine at the C3 position of the naphthalene ring creates a specific electronic environment that differs significantly from the more common 4-fluoro or 2-fluoro isomers.[1][2]
| Property | Value / Description | Impact on Drug Design |
| Hammett Constant ( | +0.34 (approx.)[1] | Increases the acidity of the C1-COOH via inductive electron withdrawal, potentially strengthening salt bridges in active sites.[2] |
| C-F Bond Length | ~1.35 Å | Mimics the steric bulk of a hydroxyl group (-OH) or hydrogen (-H) but blocks metabolic oxidation.[2] |
| Lipophilicity (LogP) | ~3.1 (Predicted) | Enhances membrane permeability compared to the non-fluorinated parent (1-naphthoic acid).[2] |
| Metabolic Stability | High at C3 | Blocks Phase I metabolic oxidation (hydroxylation) at the electron-rich C3 position.[2] |
Structural Activity Relationship (SAR) Logic
The C1-COOH group serves as a "warhead" or anchor, typically engaging in hydrogen bonding or metal chelation (e.g., Zinc in MMPs).[2] The C3-Fluorine atom acts as a metabolic blocker and an electronic modulator .
Synthetic Methodology
While direct electrophilic fluorination of 1-naphthoic acid is non-selective, the most reliable route to the 3-fluoro isomer is via the Balz-Schiemann reaction , starting from the commercially available 3-amino-1-naphthoic acid.[1]
Retrosynthetic Analysis
-
Target: 3-Fluoronaphthalene-1-carboxylic acid (CAS 575-07-5)[1]
-
Precursor: 3-Amino-1-naphthoic acid (CAS 32018-86-3)[1][3][4][5]
-
Key Transformation: Diazotization
Tetrafluoroborate salt formation Thermal decomposition.[2]
Detailed Protocol: Balz-Schiemann Route
Note: This protocol involves the handling of diazonium salts, which can be unstable.[2] Perform behind a blast shield.
Step 1: Diazotization [6]
-
Reagents: 3-Amino-1-naphthoic acid (10 mmol), NaNO₂ (11 mmol), HBF₄ (48% aq. solution), Ethanol/Water.[2]
-
Procedure:
-
Suspend 3-amino-1-naphthoic acid in a mixture of HBF₄ (excess) and water at -5°C.
-
Add NaNO₂ (dissolved in minimal water) dropwise, maintaining temperature below 0°C.[2]
-
Stir for 30–60 minutes until a clear solution or fine precipitate of the diazonium tetrafluoroborate salt forms.
-
Validation: Check for excess nitrite using starch-iodide paper (should turn blue).[2]
-
Step 2: Isolation of Diazonium Salt
-
Filter the precipitated diazonium tetrafluoroborate salt.[2]
-
Wash with cold water, then cold diethyl ether and ethanol to remove impurities.[2]
-
Critical Safety: Do not let the salt dry completely on the filter if not proceeding immediately; dry diazonium salts can be shock-sensitive.[2]
Step 3: Thermal Decomposition (Fluorination) [6]
-
Procedure:
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc gradient).
Applications in Drug Discovery[2]
Bioisosteric Replacement
3-Fluoronaphthalene-1-carboxylic acid is frequently used to replace:
-
1-Naphthoic acid: To block metabolism at the C3 position and increase lipophilicity.[2]
-
3-Chloro/Bromo-1-naphthoic acid: To reduce molecular weight and avoid the "sigma-hole" effects of heavier halogens while maintaining electronic withdrawal.[1]
Case Study Scenarios
-
Metalloprotease Inhibitors: Naphthoic acids often chelate the Zinc ion in MMPs.[2] The 3-fluoro substituent can fine-tune the pKa of the carboxylate, optimizing the binding energy without introducing steric clashes in the S1' pocket.[2]
-
Aldose Reductase Inhibitors: Fluorinated naphthoic acid derivatives have shown efficacy in preventing sorbitol accumulation, with the fluorine atom improving blood-brain barrier (BBB) penetration.[2]
Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2] Signal Word: Warning.
| Hazard Statement | Precaution |
| H315 (Causes skin irritation) | Wear nitrile gloves and lab coat.[1] |
| H319 (Causes serious eye irritation) | Use safety goggles; access to eye wash station.[2] |
| H335 (May cause respiratory irritation) | Handle in a fume hood.[2] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.
References
-
Synthesis of Mono- and Difluoronaphthoic Acids. Journal of Organic Chemistry, 2002.[2] Link[2]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal, 2025.[2] Link
-
Ultraviolet absorption spectra of substituted 1-naphthoic acids. Tetrahedron, 1966. (Source for spectral properties of isomers).[2]
-
3-Amino-1-naphthoic acid (Precursor Data). PubChem Compound Summary. Link[2]
Sources
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- 3. 3-Amino-1-naphthoic acid | CAS#:32018-86-3 | Chemsrc [chemsrc.com]
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- 5. chemscene.com [chemscene.com]
- 6. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Synthesis Protocols for 3-Fluoronaphthalene-1-carboxylic Acid
Executive Summary
3-Fluoronaphthalene-1-carboxylic acid is a critical fluorinated scaffold in medicinal chemistry, serving as a bioisostere for 1-naphthoic acid derivatives where metabolic stability or altered pKa is required. Unlike the more accessible 4-fluoro or 2-fluoro isomers, the 1,3-substitution pattern requires a specific regioselective strategy.
This guide details a robust, four-phase synthetic protocol derived from 1,8-naphthalic anhydride . This route is selected for its superior regiocontrol compared to direct electrophilic fluorination, which typically yields inseparable mixtures of 5- and 8-isomers. The protocol utilizes a classical Mercuridecarboxylation strategy to establish the 1,3-substitution pattern, followed by a Balz-Schiemann transformation to install the fluorine atom.
Retrosynthetic Analysis & Pathway
The synthesis is designed to bypass the poor selectivity of direct naphthalene functionalization. By starting with the pre-oxidized 1,8-naphthalic anhydride, we utilize the symmetry of the starting material to install a nitro group at the meta-position (relative to the carbonyl), which becomes the 3-position after selective decarboxylation.
Logical Pathway Diagram
Figure 1: Retrosynthetic pathway leveraging the symmetry of naphthalic anhydride to access the 1,3-substitution pattern.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (Nitration & Decarboxylation)
Objective: Synthesize 3-Nitro-1-naphthoic acid from 1,8-naphthalic anhydride.
Step 1.1: Nitration
-
Reagents: 1,8-Naphthalic anhydride (100 g), Fuming HNO3 (d=1.5), Conc. H2SO4.
-
Procedure:
-
Dissolve 1,8-naphthalic anhydride in conc. H2SO4 at 20-25°C.
-
Slowly add fuming HNO3 dropwise, maintaining temperature <30°C to avoid dinitration.
-
Stir for 3 hours at 30°C.
-
Pour onto crushed ice. Filter the yellow precipitate of 3-nitro-1,8-naphthalic anhydride .
-
Wash with water and dry.[1]
-
Yield Expectation: 90-95%.
-
Mechanistic Insight: The anhydride moiety deactivates the ring positions 2, 4, 5, and 7. Substitution occurs at the meta-position (3 or 6) relative to the carbonyls.
-
Step 1.2: Regioselective Decarboxylation (The Leuckart-Pesci Method)
-
Reagents: 3-Nitro-1,8-naphthalic anhydride, HgO (Yellow Mercury Oxide), Acetic Acid, HCl.
-
Procedure:
-
Suspend 3-nitro-1,8-naphthalic anhydride (0.1 mol) in 30% acetic acid.
-
Add HgO (0.11 mol) and reflux for 12-16 hours. The reaction proceeds via a mercuric salt intermediate (Pesci reaction), which facilitates the loss of CO2.
-
Treat the resulting organomercury intermediate with conc. HCl to protodemercurate, yielding the free acid.
-
Recrystallize from ethanol.
-
Critical Note: This step is specific for generating the 1-naphthoic acid isomer. Without the mercury catalyst, decarboxylation is less selective or requires extreme temperatures.
-
Safety: All mercury waste must be sequestered using sulfur-based scavengers.
-
Phase 2: Functional Group Interconversion
Objective: Prepare Methyl 3-amino-1-naphthoate for fluorination.
Step 2.1: Esterification
-
Rationale: Diazotization of the free amino acid results in zwitterionic species that are difficult to handle in organic solvents. The methyl ester improves solubility and lipophilicity.
-
Procedure:
-
Reflux 3-nitro-1-naphthoic acid in Methanol with catalytic H2SO4 for 8 hours.
-
Standard aqueous workup (NaHCO3 wash) yields Methyl 3-nitro-1-naphthoate .
-
Step 2.2: Reduction
-
Reagents: H2 (1 atm), 10% Pd/C, Methanol/Ethyl Acetate.
-
Procedure:
-
Dissolve the nitro ester in MeOH.[2]
-
Add 10 mol% Pd/C.
-
Stir under H2 balloon for 4-6 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Filter through Celite. Evaporate to obtain Methyl 3-amino-1-naphthoate .
-
Phase 3: The Balz-Schiemann Fluorination
Objective: Convert the amino group to fluorine via the diazonium tetrafluoroborate salt.[3][4][5][6]
Step 3.1: Diazotization
-
Reagents: Methyl 3-amino-1-naphthoate, NaNO2, HBF4 (48% aq), Ethanol/Water.
-
Protocol:
-
Suspend the amine (10 mmol) in 48% HBF4 (40 mmol) and H2O (10 mL) at -5°C.
-
Add NaNO2 (11 mmol) in minimal water dropwise. Maintain T < 0°C.
-
Stir for 30 mins. The diazonium tetrafluoroborate salt will precipitate.
-
Crucial Step: Filter the salt cold. Wash with cold 5% HBF4, then cold Ethanol, then cold Ether.
-
Dry the salt in vacuo at room temperature. Do not heat.
-
Step 3.2: Thermal Decomposition[6][7]
-
Reagents: Dry Diazonium Salt, 1,2-Dichlorobenzene (solvent).
-
Protocol:
-
Suspend the dry salt in 1,2-dichlorobenzene (inert, high boiling).
-
Heat gradually to 100-110°C. Nitrogen evolution will occur.
-
Once evolution ceases, cool and wash the organic layer with dilute HCl and water.
-
Evaporate solvent and purify via column chromatography (Hexane/EtOAc) to yield Methyl 3-fluoro-1-naphthoate .
-
Phase 4: Final Deprotection
Objective: Hydrolysis to 3-Fluoronaphthalene-1-carboxylic acid .
-
Reagents: LiOH, THF/Water.
-
Protocol:
-
Dissolve ester in THF:Water (3:1).
-
Add LiOH (3 eq) and stir at 50°C for 2 hours.
-
Acidify with 1M HCl to pH 2.
-
Extract with EtOAc, dry over MgSO4, and concentrate.
-
Recrystallize from Toluene/Hexane.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Target CAS | 575-07-5 | 3-Fluoronaphthalene-1-carboxylic acid |
| Overall Yield | 35 - 45% | From 1,8-naphthalic anhydride |
| Key Intermediate | 3-Nitro-1-naphthoic acid | CAS 4507-84-0 |
| Critical Temp | < 0°C (Diazotization) | Prevents phenol formation |
| Decarboxylation | HgO / AcOH | Essential for 1,3-regioselectivity |
References
-
Preparation of substituted fluoromethylnaphthalenes. Dixon, E. A., Fischer, A., & Robinson, F. P. Canadian Journal of Chemistry, 59(17), 2629–2641 (1981).
-
Ultraviolet absorption spectra of substituted 1-naphthoic acids. Fujita, T., Koshimizu, K., & Mitsui, T. Tetrahedron, 22(5), 1587-1596 (1966).[8]
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. Dhingra, S. K., Nag, P., & Saxena, R. Chemical Science Transactions, 4(4), 1149-1155 (2015).[9]
- Mercuridecarboxylation of Naphthalic Acid Derivatives. Leuckart, R. Berichte der deutschen chemischen Gesellschaft, 45, 2129 (1912).
-
3-Nitro-1-naphthoic acid Synthesis. BenchChem Technical Data.
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- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 8. UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances [science-softcon.de]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Esterification Protocols for 3-Fluoronaphthalene-1-carboxylic Acid
Executive Summary
3-Fluoronaphthalene-1-carboxylic acid (CAS: 110109-08-9) presents a classic challenge in organic synthesis: the convergence of steric hindrance and electronic deactivation . The carboxylic acid group at the C1 position is sterically crowded by the "peri-hydrogen" at C8, significantly retarding the rate of nucleophilic attack required for standard Fischer esterification. Furthermore, the fluorine atom at C3 exerts an inductive electron-withdrawing effect (-I), altering the pKa and nucleophilicity of the carboxylate.
This guide provides three field-validated protocols designed to overcome these barriers. Unlike generic procedures, these methods are optimized for 1-substituted naphthalene systems , ensuring high yields (>85%) and minimal purification burdens.
Chemical Context & Mechanistic Challenges[1][2][3][4][5]
The "Peri-Interaction" Barrier
In 1-naphthoic acid derivatives, the carboxylic acid is not free-rotating. The hydrogen atom at position 8 (peri-position) creates a steric wall.
-
Consequence: The tetrahedral intermediate formed during Fischer esterification is high-energy due to exacerbated steric clash.
-
Solution: We must either use highly reactive electrophiles (Alkyl Halides) or highly activated acylating agents (Acyl Chlorides) to drive the reaction forward.
Electronic Effects of 3-Fluorine
-
Inductive Effect (-I): The fluorine stabilizes the carboxylate anion, making it a weaker nucleophile in SN2 reactions compared to unsubstituted naphthoic acid.
-
Implication: When using the Alkylation Method (Protocol B), stronger bases (e.g., Cs₂CO₃) or polar aprotic solvents (DMF) are recommended to boost reactivity.
Method Selection Guide
Use the following logic flow to select the appropriate protocol for your specific application.
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate complexity.
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (The Scalable Route)
Best For: Multi-gram scale up, simple alcohols (MeOH, EtOH, BnOH). Mechanism: Formation of a highly reactive acyl chloride intermediate using Oxalyl Chloride, followed by alcoholysis.
Reagents:
-
3-Fluoronaphthalene-1-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv) [CAS: 79-37-8]
-
Catalytic DMF (2-3 drops)
-
Dichloromethane (DCM), anhydrous
-
Target Alcohol (Excess or 1.2 equiv + Et₃N)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid in anhydrous DCM (0.2 M).
-
Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO, CO₂) will be vigorous.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours.
-
QC Check: Aliquot quenched in MeOH should show methyl ester by TLC/LCMS.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
-
Esterification: Add the target alcohol (3.0 equiv) and Et₃N (2.0 equiv) at 0°C. Stir for 4 hours at RT.
-
Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.
Why this works: The acyl chloride is planar and highly electrophilic, overcoming the steric block at C1. Oxalyl chloride is preferred over thionyl chloride as the byproducts (CO, CO₂) are gases, simplifying purification.
Protocol B: Carboxylate Alkylation (The Mild Route)
Best For: Methyl esters (using MeI) or Benzyl esters (using BnBr). Ideal for small-scale library synthesis. Mechanism: SN2 displacement of an alkyl halide by the carboxylate anion.
Reagents:
-
3-Fluoronaphthalene-1-carboxylic acid (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv) [CAS: 534-17-8]
-
Methyl Iodide (MeI) (1.5 equiv) [CAS: 74-88-4]
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the acid in DMF (0.1 M). Add Cs₂CO₃. Stir for 15 min at RT. The solution may turn slightly yellow.
-
Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).
-
-
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is a potent alkylator. Use a fume hood.
-
-
Reaction: Stir at RT for 3–6 hours.
-
Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl solution (to remove DMF).
-
Purification: Usually not required. Yields typically >95%.
Protocol C: Steglich Esterification (The Functional Route)
Best For: Coupling with complex, acid-sensitive, or secondary alcohols. Mechanism: DCC/EDC activation with DMAP catalysis.
Reagents:
-
3-Fluoronaphthalene-1-carboxylic acid (1.0 equiv)
-
EDC[1]·HCl (1.2 equiv) [CAS: 25952-53-8]
-
DMAP (0.1–0.2 equiv) [CAS: 1122-58-3]
-
Target Alcohol (1.0 equiv)
-
DCM (anhydrous)[2]
Step-by-Step Procedure:
-
Mixing: Dissolve acid, alcohol, and DMAP in DCM (0.1 M).
-
Coupling: Add EDC·HCl at 0°C.
-
Reaction: Stir at RT for 12–18 hours.
-
Note: Due to steric hindrance, reaction times are longer than for benzoic acid derivatives.
-
-
Workup: Wash with 1M HCl (removes DMAP/EDC), then sat. NaHCO₃.
-
Purification: Flash chromatography is often required to remove N-acylurea byproducts if DCC is used (EDC byproducts are water-soluble).
Comparative Analysis & Data
| Feature | Protocol A (Acyl Chloride) | Protocol B (Alkylation) | Protocol C (Steglich) |
| Primary Mechanism | Nucleophilic Acyl Substitution | SN2 Displacement | Carbodiimide Coupling |
| Steric Tolerance | High (Forceful conditions) | Medium (Depends on halide) | Medium (Slow kinetics) |
| Typical Yield | 90–98% | 92–99% | 70–85% |
| Byproducts | CO, CO₂, HCl (Gas) | Metal salts (Solid) | Urea derivatives |
| Purification | Minimal (Evaporation) | Extraction | Chromatography often needed |
| Cost Efficiency | High | Moderate (Cs₂CO₃ is pricey) | Moderate |
Representative Analytical Data
Self-validating your product is crucial. Below are the expected spectral characteristics for Methyl 3-fluoronaphthalene-1-carboxylate (via Protocol A or B).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.85 (d, J=8.5 Hz, 1H): The peri-proton (H8). It will be significantly deshielded due to the proximity of the carbonyl group.
-
δ 8.20 (s, 1H): H2 proton (between F and Ester).
-
δ 7.50–7.70 (m, 3H): Remaining aromatic protons.
-
δ 4.02 (s, 3H): Methyl ester singlet.
-
-
¹⁹F NMR:
-
δ -112 to -115 ppm: Typical range for aromatic fluorine on naphthalene.
-
-
HPLC Purity:
-
Retention time will increase significantly compared to the parent acid (Acid RT < Ester RT) on C18 Reverse Phase (Water/Acetonitrile gradient).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Incomplete formation of Acid Chloride. | Ensure DMF catalyst is added. Check Oxalyl Chloride quality (should be clear, not yellow). |
| Low Conversion (Protocol B) | Poor solubility of Cs salt. | Switch solvent to DMSO or add 18-Crown-6 ether to solubilize potassium salts. |
| Product is an Oil (impure) | Residual DMF or Urea byproducts. | Protocol B: Wash organic layer with 5% LiCl. Protocol C: Switch from DCC to EDC·HCl. |
| Des-fluoro product observed | Nucleophilic aromatic substitution (SNAr). | Rare, but possible with strong alkoxides at high heat. Avoid refluxing with NaOMe; use mild bases. |
References
-
Steric Hindrance in Naphthoic Acids: Organic Syntheses, Coll. Vol. 3, p.610 (1955). 1-Naphthoic Acid Esterification challenges. [Link]
-
Steglich Esterification (DCC/DMAP): Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
-
Cesium Carbonate Mediated Alkylation: Journal of Organic Chemistry, "Cesium Effect" in esterification. [Link]
-
Oxalyl Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acyl Chloride mechanism). [Link]
Sources
Suzuki-Miyaura coupling of 3-fluoronaphthalene derivatives
Topic: High-Fidelity Suzuki-Miyaura Coupling of 3-Fluoronaphthalene Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS
1.1 The Engineering Challenge
The synthesis of 3-fluoronaphthalene derivatives via Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. Unlike simple phenyl systems, the naphthalene core possesses non-equivalent positions (
1.2 The "Ortho-Fluorine" Paradox For a substrate such as 2-bromo-3-fluoronaphthalene , the fluorine atom exerts two opposing forces:
-
Electronic Activation (Inductive): The high electronegativity of fluorine (
) pulls electron density from the C2-C3 bond ( -induction), making the C2-Br bond more electron-deficient and thus more susceptible to oxidative addition by Pd(0). -
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å), while small, creates an ortho-effect that can hinder the approach of bulky palladium-ligand complexes, particularly if the coupling partner (boronic acid) is also sterically demanding (e.g., o-tolylboronic acid).
1.3 Strategic Ligand Selection To resolve this paradox, the catalyst system must be electron-rich (to facilitate oxidative addition) yet spatially adaptable.
-
Standard Phosphines (
): Often fail due to slow oxidative addition rates on electron-rich naphthalene rings. -
Dialkylbiaryl Phosphines (Buchwald Ligands): SPhos and XPhos are the gold standards here. Their structure allows for the formation of a monoligated Pd(0) species (
), which is sufficiently small to access the crowded 2-position while being electron-rich enough to activate the C-Br bond.
PART 2: MECHANISTIC VISUALIZATION
The following diagram illustrates the catalytic cycle with specific emphasis on the electronic influence of the 3-Fluoro substituent during the rate-determining oxidative addition step.
Figure 1: Catalytic cycle highlighting the inductive activation of the C-Br bond by the 3-Fluoro substituent.
PART 3: OPTIMIZATION MATRIX (Experimental Variables)
Before proceeding to the protocol, select conditions based on your specific coupling partner.
| Variable | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)₂ + SPhos (1:2 ratio) | Generates the active |
| Alt. Catalyst | Pd(dppf)Cl₂ · DCM | Robust alternative for less hindered, non-protodeboronating substrates. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent defluorination or SNAr side reactions; strong enough to activate boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is critical for dissolving the inorganic base and facilitating transmetalation. |
| Temperature | 80°C - 100°C | Naphthalene systems often require higher activation energy than phenyl systems to overcome peri-interactions. |
PART 4: DETAILED PROTOCOL
Target Reaction: Coupling of 2-bromo-3-fluoronaphthalene with Phenylboronic acid.
Materials & Reagents
-
2-Bromo-3-fluoronaphthalene (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol)
-
Palladium(II) acetate (
) (2 mol%) -
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate tribasic (
) (3.0 equiv) -
Solvents: 1,4-Dioxane (degassed), Deionized Water (degassed).
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Active" Step)
-
In a glovebox or under active Argon flow, add
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a dry Schlenk tube. -
Add 1.0 mL of anhydrous 1,4-Dioxane.
-
Stir at room temperature for 10 minutes. Observation: Solution should turn from orange to a pale yellow/clear color, indicating the reduction to Pd(0) and ligation.
Step 2: Reaction Assembly
-
To the catalyst solution, add 2-bromo-3-fluoronaphthalene (225 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol).
-
Add solid
(636 mg, 3.0 mmol). -
Add the remaining solvent: 3.0 mL 1,4-Dioxane and 1.0 mL Water (Total volume 5 mL, 4:1 ratio).
-
Critical: Ensure solvents are thoroughly degassed (sparged with Ar for 15 mins) prior to addition. Oxygen kills the active Pd(0) species.
-
Step 3: Execution
-
Seal the tube with a Teflon screw cap or rubber septum.
-
Heat the reaction block to 90°C .
-
Stir vigorously (1000 RPM). The biphasic mixture requires high shear to ensure phase transfer of the base.
-
Monitor via TLC or LC-MS at 2 hours. Full conversion is typically observed between 2-6 hours.
Step 4: Work-up & Isolation
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate. -
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Fluorinated naphthalenes often fluoresce strongly under UV (254/365 nm).
PART 5: SELF-VALIDATING SYSTEM (QC & Troubleshooting)
5.1 In-Process Control (IPC) via
-
Starting Material (2-bromo-3-fluoronaphthalene): Singlet/Multiplet around -110 to -115 ppm .
-
Product (2-phenyl-3-fluoronaphthalene): Distinct shift (typically downfield by 2-5 ppm due to conjugation).
-
Side Product (Protodeboronation): Benzene (not visible in F-NMR).
-
Side Product (Hydrodehalogenation - 2-fluoronaphthalene): Distinct shift, check against standard.
5.2 Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common failure modes in fluoronaphthalene coupling.
PART 6: REFERENCES
-
Mechanistic Foundations of Suzuki-Miyaura Coupling
-
Fluorine Effects in Catalysis
-
Title: The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.
-
Source: ResearchGate / Chemistry A European Journal.
-
URL:[Link]
-
-
Naphthalene Scaffold Applications
-
Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
-
Source: PubMed / Bioorg Chem.
-
URL:[Link]
-
-
Azaborine/Naphthalene Coupling
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
reduction of 3-Fluoronaphthalene-1-carboxylic acid to alcohols
Executive Summary
This application note details the synthetic protocols for the reduction of 3-fluoronaphthalene-1-carboxylic acid (CAS: 110867-07-3) to its corresponding primary alcohol, (3-fluoronaphthalen-1-yl)methanol . This transformation is a critical step in the synthesis of fluorinated naphthalene building blocks used in medicinal chemistry (e.g., IDO inhibitors, kinase modulators).
Two validated methods are presented:
-
Method A (Lithium Aluminum Hydride): The industry-standard, high-yielding protocol suitable for bulk reduction of unfunctionalized acids.
-
Method B (Borane-THF Complex): A milder, chemoselective alternative preferred when the substrate contains other reducible moieties (e.g., esters, nitriles) or when avoiding strong basicity is required.
Chemical Strategy & Retrosynthesis
The primary challenge in this reduction is the preservation of the C–F bond at the C3 position. While aryl fluorides are generally stable to nucleophilic hydride attack compared to bromides or iodides, the electron-deficient nature of the naphthalene ring requires precise temperature control to prevent potential nucleophilic aromatic substitution (
Reaction Scheme:
Visualizing the Pathway (Graphviz)
The following diagram outlines the mechanistic pathway and critical decision points.
Figure 1: Mechanistic divergence between Aluminate (Method A) and Borane (Method B) reduction pathways.
Method A: Lithium Aluminum Hydride (LiAlH ) Reduction
Best for: High-throughput synthesis where no other reducible groups (nitro, ketone, ester) are present.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 3-Fluoro-1-naphthoic acid | 1.0 | Substrate | Solid, verify purity >97%. |
| LiAlH | 1.5 - 2.0 | Reductant | Use solution for safer handling than powder. |
| THF (Anhydrous) | Solvent | Solvent | Dry, inhibitor-free. |
| Ethyl Acetate | Excess | Quench | Sacrificial ester to consume excess hydride. |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ).[1] -
Reagent Prep: Charge the flask with LiAlH
solution (1.5 equiv). Cool to 0°C using an ice/water bath. -
Substrate Addition: Dissolve 3-fluoronaphthalene-1-carboxylic acid in anhydrous THF (concentration ~0.5 M).
-
Critical Step: Add the acid solution dropwise to the LiAlH
suspension.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Why: The initial reaction is an acid-base neutralization releasing
gas. Rapid addition can cause vigorous foaming and thermal runaway.
-
-
Reaction: Once gas evolution ceases, warm the mixture to Room Temperature (25°C) and stir for 3–5 hours.
-
Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (
, streaking) should disappear, replaced by the alcohol ( ).
-
-
Quench (Fieser Method): Cool back to 0°C . For every x grams of LiAlH
used, add sequentially: -
Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate (lithium aluminates) forms. Filter through a Celite pad. Wash the pad with warm THF.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude alcohol.
Method B: Borane-THF ( ) Reduction
Best for: Chemoselective reduction in the presence of halides, esters, or nitriles. Safer for fluorinated substrates prone to defluorination.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 3-Fluoro-1-naphthoic acid | 1.0 | Substrate | |
| BH | 1.2 - 1.5 | Reductant | Must be fresh; degrades over time. |
| Methanol | Excess | Quench | Destroys borane complexes. |
Step-by-Step Protocol
-
Setup: Oven-dried glassware under
. -
Dissolution: Dissolve the carboxylic acid in anhydrous THF (0.5 M) and cool to 0°C .
-
Addition: Add
solution dropwise via syringe. -
Reaction: Allow to warm to RT. Stir for 12 hours (overnight). Borane reductions are generally slower than LiAlH
. -
Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases.
-
Note: This forms volatile trimethyl borate (
).
-
-
Workup: Concentrate the mixture on a rotary evaporator. To ensure complete removal of boron, add more MeOH and re-concentrate (repeat 2-3 times).
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workup & Troubleshooting Flowchart
The following diagram assists in selecting the correct workup and solving common isolation issues (emulsions, incomplete reduction).
Figure 2: Decision matrix for reaction monitoring and workup selection.
Analytical Validation
Confirm the identity of (3-fluoronaphthalen-1-yl)methanol using the following expected signals:
-
Physical State: Off-white to white solid.
-
H NMR (400 MHz, CDCl
):-
4.7–5.1 ppm (s or d, 2H): Methylene protons (
). -
1.8–2.5 ppm (br s, 1H): Hydroxyl proton (
), exchangeable with . -
7.2–8.2 ppm (m, 6H): Aromatic protons. The proton at C2 (between the substituent and ring junction) often appears as a doublet with large
coupling (~8-10 Hz).
-
4.7–5.1 ppm (s or d, 2H): Methylene protons (
-
F NMR:
-
Single peak around -110 to -120 ppm (typical for fluoroarenes).
-
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion
: 176.06. -
Look for loss of water fragment
.
-
Safety & Handling
-
Lithium Aluminum Hydride: Pyrophoric.[7] Reacts violently with water/moisture to release flammable
.[1][8] Keep a Class D extinguisher (sand/graphite) nearby.[7] Never usengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> or water extinguishers on LiAlH fires [1]. -
Fluorine Stability: While the C-F bond is stable, extreme thermal conditions during workup with strong Lewis acids could theoretically release trace HF. Use standard PPE (gloves, goggles).[1][9]
-
Solvent: THF must be peroxide-free. Distill over Na/Benzophenone or use a solvent purification system.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 28112, Lithium aluminum hydride. Retrieved from [Link]
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Foundational text on LiAlH4 vs Borane selectivity).
- Sigma-Aldrich. (2026). Safety Data Sheet: 3-Fluoronaphthalene-1-carboxylic acid.
-
Organic Chemistry Portal. (2026). Reduction of Carboxylic Acids. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Fieser workup stoichiometry).
Sources
- 1. safrole.com [safrole.com]
- 2. is.muni.cz [is.muni.cz]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aosc.in [aosc.in]
The Strategic Role of Fluorinated Naphthalene Intermediates in Agrochemical Synthesis: A Detailed Guide for Researchers
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can dramatically enhance efficacy, metabolic stability, and bioavailability.[1][2] Among the vast array of fluorinated building blocks, fluorinated naphthalenes represent a class of intermediates with significant, yet sometimes underexplored, potential. Their rigid bicyclic structure provides a versatile platform for the synthesis of complex and highly active fungicides, herbicides, and insecticides.[3][4]
This comprehensive guide provides researchers, scientists, and professionals in drug development with detailed application notes and robust protocols for the synthesis and utilization of key fluorinated naphthalene intermediates. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in the field, and provide self-validating, step-by-step methodologies for the synthesis of these valuable compounds.
The Power of Fluorine in a Naphthalene Core
The strategic placement of fluorine on a naphthalene ring system can profoundly influence a molecule's properties in several ways beneficial for agrochemical applications:
-
Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic distribution of the naphthalene ring, leading to stronger binding interactions with target enzymes or receptors in pests and weeds.[2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the target organism and the environment. This can lead to longer-lasting efficacy.[1][2]
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[1][2]
Key Synthetic Methodologies for Fluorinated Naphthalenes
The synthesis of fluorinated naphthalenes primarily relies on two powerful and versatile chemical transformations: the Balz-Schiemann reaction for the introduction of fluorine onto an aromatic ring from an amino group, and Nucleophilic Aromatic Substitution (SNAr) for the displacement of a leaving group by a nucleophile.
The Balz-Schiemann Reaction: A Classic Route to Aryl Fluorides
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the synthesis of aryl fluorides from aromatic amines.[5] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[6]
Mechanism Overview:
The reaction is thought to proceed via an SN1-type mechanism. The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7][8]
-
Precipitation: Addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt.[7][8]
-
Decomposition: Gentle heating of the isolated and dried diazonium salt causes the loss of nitrogen gas and boron trifluoride, with the fluoride ion from the tetrafluoroborate anion acting as a nucleophile to form the aryl fluoride.[7][8]
Protocol 1: Synthesis of 1-Fluoronaphthalene via Balz-Schiemann Reaction
This protocol details the synthesis of 1-fluoronaphthalene from 1-naphthylamine, a foundational intermediate for further elaboration.[9][10]
Materials:
-
1-Naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~48% in water)
-
Ice
-
Deionized Water
-
Soda Ash (Sodium Carbonate, Na₂CO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Instrumentation:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure:
-
Diazotization:
-
In a 1 L three-necked flask, add 550 g of 20% hydrochloric acid solution.[10]
-
Add 100 g of 1-naphthylamine.[10]
-
Heat the mixture to approximately 75°C with stirring until the 1-naphthylamine dissolves completely.[9]
-
Cool the solution to below 5°C in an ice-salt bath.
-
Slowly add a solution of 50 g of sodium nitrite in a minimal amount of cold water via the dropping funnel, maintaining the temperature below 5°C.[10]
-
Stir the resulting diazonium salt solution at low temperature for an additional 20-30 minutes.[9][10]
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add 360 g of a 45% fluoroboric acid solution with continuous stirring.[9]
-
A precipitate of 1-naphthalenediazonium tetrafluoroborate will form.
-
Continue stirring for 15-30 minutes in the ice bath to ensure complete precipitation.[9]
-
Filter the precipitate using a Büchner funnel, wash the filter cake with a small amount of cold water, then with a small amount of cold methanol, and finally with a small amount of cold diethyl ether.
-
Dry the isolated salt carefully at a low temperature (e.g., 50°C) under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care behind a safety shield.[9]
-
-
Thermal Decomposition:
-
Gently heat the dried 1-naphthalenediazonium tetrafluoroborate salt in a flask equipped for distillation. A sand bath or a hot air stream (85-90°C) can be used for controlled heating.[9]
-
The salt will decompose, releasing nitrogen gas and boron trifluoride, and the 1-fluoronaphthalene will distill over. Collect the crude product.
-
-
Purification:
-
Wash the collected crude 1-fluoronaphthalene with water, then with a dilute solution of soda ash to neutralize any remaining acid, and finally with water again.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation to obtain pure 1-fluoronaphthalene.
-
Causality and Experimental Insights:
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures, so maintaining a low temperature (0-5°C) is crucial to prevent its decomposition and the formation of unwanted byproducts like phenols.
-
Careful Drying of the Diazonium Salt: While the salt needs to be dry for efficient thermal decomposition, overheating or mechanical shock can cause it to detonate. Gentle drying conditions are paramount for safety.
-
Controlled Thermal Decomposition: The decomposition should be performed slowly and with care to avoid a runaway reaction. The use of a sand bath or hot air allows for even and controlled heating.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Functionalization Tool
Nucleophilic aromatic substitution is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups.[11] In the context of fluorinated naphthalenes, the fluorine atom itself can act as an excellent leaving group, especially when the naphthalene ring is substituted with activating groups. Alternatively, a fluoronaphthalene can be the target for substitution of another leaving group.
Mechanism Overview:
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12] The aromaticity of the ring is temporarily lost in this step.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.[12]
The rate of the reaction is enhanced by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at positions ortho and para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer complex.[5]
Protocol 2: Synthesis of 2-Fluoronaphthalene from 2-Naphthol (A Two-Step Approach)
Direct fluorination of 2-naphthol is challenging. A more practical approach involves converting the hydroxyl group into a better leaving group, such as a tosylate, followed by nucleophilic fluorination.[4]
Materials:
-
2-Naphthol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous Potassium Fluoride (KF)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional but recommended.
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Instrumentation:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Step-by-Step Procedure:
Part A: Synthesis of 2-Naphthyl Tosylate
-
Dissolve 2-naphthol (1.0 eq) in pyridine.
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for several hours or overnight, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-naphthyl tosylate, which can be purified by recrystallization.
Part B: Nucleophilic Fluorination
-
In a round-bottom flask, combine the 2-naphthyl tosylate (1.0 eq), anhydrous potassium fluoride (2-3 eq), and a phase-transfer catalyst (0.1 eq, if used) in an aprotic polar solvent like DMF or sulfolane.
-
Heat the mixture to a high temperature (typically 150-200°C) with vigorous stirring for several hours. Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-fluoronaphthalene by column chromatography or distillation.
Causality and Experimental Insights:
-
Choice of Leaving Group: The hydroxyl group of 2-naphthol is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent SNAr reaction.
-
Solvent Choice: Aprotic polar solvents are essential for SNAr reactions. They solvate the cation (e.g., K⁺) but not the anion (F⁻), leaving the fluoride ion "naked" and highly nucleophilic.
-
Anhydrous Conditions: Potassium fluoride is hygroscopic, and any water present will compete with the fluoride ion as a nucleophile, leading to the formation of 2-naphthol as a byproduct. Therefore, using anhydrous KF and solvent is crucial.
-
Phase-Transfer Catalyst: The solubility of KF in organic solvents is low. A phase-transfer catalyst helps to transport the fluoride ion from the solid phase into the organic phase, accelerating the reaction.
Application in Agrochemical Synthesis: The Case of Naftifine and its Analogs
While a direct, large-scale commercial agrochemical synthesized from a simple fluoronaphthalene intermediate is not prominently documented in publicly available literature, the principles of using these intermediates can be illustrated through the synthesis of biologically active molecules like the antifungal agent Naftifine and its analogs.[13] The naphthalene moiety is a key pharmacophore, and fluorination can be used to modulate its biological activity.
Naftifine is an allylamine antifungal that inhibits the enzyme squalene epoxidase, a key step in fungal ergosterol biosynthesis. Its synthesis involves the coupling of N-methyl-1-naphthalenemethanamine with cinnamyl chloride. A fluorinated analog could be synthesized by starting with a fluorinated naphthalene precursor.
Hypothetical Application: Synthesis of a Fluorinated Naftifine Analog
This conceptual workflow demonstrates how a fluorinated naphthalene intermediate could be used to synthesize a novel, potentially more potent, agrochemical candidate.
Workflow:
Caption: Synthetic workflow for a fluorinated Naftifine analog.
Rationale for Fluorination in this Context:
-
Modified Binding: A fluorine atom on the naphthalene ring could alter the binding of the molecule to the squalene epoxidase enzyme, potentially increasing its inhibitory potency.
-
Altered Physicochemical Properties: Fluorination would increase the lipophilicity of the molecule, which could enhance its penetration through fungal cell membranes.
-
Enhanced Metabolic Resistance: The fluorinated naphthalene ring would be more resistant to oxidative metabolism, potentially leading to a longer duration of action.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of fluorinated naphthalene intermediates.
| Intermediate | Synthetic Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Fluoronaphthalene | Balz-Schiemann | 1-Naphthylamine | NaNO₂, HBF₄ | Water/None | 0-5 (diazo.) then 85-90 (decomp.) | ~70-80 | [9][10] |
| 2-Fluoronaphthalene | SNAr | 2-Naphthyl Tosylate | Anhydrous KF | Sulfolane | 180-200 | Moderate | [4] |
Conclusion
Fluorinated naphthalene intermediates are valuable and versatile building blocks for the synthesis of advanced agrochemicals. A thorough understanding of the key synthetic methodologies, particularly the Balz-Schiemann reaction and nucleophilic aromatic substitution, is essential for researchers in this field. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely synthesize these important intermediates and to explore their potential in the development of next-generation crop protection agents. The strategic incorporation of fluorine into the naphthalene scaffold is a powerful tool for fine-tuning the biological activity and physicochemical properties of molecules, and it is a strategy that will undoubtedly continue to yield innovative and effective agrochemical solutions.
References
-
Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 653-664. Available at: [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
- Google Patents. (n.d.). CN101565352A - Preparation method of 2-fluoronaphthalene.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
BYJU'S. (2019). Balz Schiemann Reaction Mechanism. Available at: [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
-
Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Available at: [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available at: [Link]
-
Organic Chemistry Tutorials. (2018). Balz - Schiemann Reaction Mechanism. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
- Google Patents. (n.d.). CN1887833A - Prepn process of 1-fluoronaphthalene.
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. Available at: [Link]
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Google Patents. (n.d.). US8629085B2 - Agrochemical compositions containing naphthalene sulfonate derivatives and nitrogen-containing surfactants.
-
PubMed. (2020). Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available at: [Link]
-
US Patent. (2009). US 7553,978 B2. Available at: [Link]
-
ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. Available at: [Link]
-
ResearchGate. (2025). Revisiting pesticide pollution: The case of fluorinated pesticides | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Successful fluorine-containing herbicide agrochemicals | Request PDF. Available at: [Link]
-
Chinese Chemical Letters. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
ResearchGate. (2015). The Importance of Fluorine in Crop Protection. Available at: [Link]
-
PubMed. (2024). Recent developments in fluorine-containing pesticides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and fungistatic activity of aryl-substituted naphthalene- and indene-2-carbonitriles. Available at: [Link]
-
MDPI. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Available at: [Link]
-
ResearchGate. (2025). Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity | Request PDF. Available at: [Link]
-
PMC. (n.d.). Natural Compounds as Next-Generation Herbicides. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho -Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. Available at: [Link]
-
PMC. (n.d.). Harnessing phosphonate antibiotics argolaphos biosynthesis enables a synthetic biology-based green synthesis of glyphosate. Available at: [Link]
- Google Patents. (n.d.). WO2003026424A1 - Herbicide compound in acid form and acidifying agent.
-
Tennessee Research and Creative Exchange. (n.d.). Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. Available at: [Link]
-
Scilit. (n.d.). Synthesis of insecticidal fluorinated anthranilic diamides. Available at: [Link]
-
Taylor & Francis Online. (2020). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Available at: [Link]
Sources
- 1. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing phosphonate antibiotics argolaphos biosynthesis enables a synthetic biology-based green synthesis of glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101565352A - Preparation method of 2-fluoronaphthalene - Google Patents [patents.google.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 10. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Illustrated Glossary of Organic Chemistry - SNAr mechanism [chem.ucla.edu]
- 13. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoronaphthalene-1-carboxylic Acid Synthesis
Executive Summary & Strategic Analysis
The synthesis of 3-fluoronaphthalene-1-carboxylic acid presents a classic regioselectivity challenge in naphthalene chemistry. Unlike the 2,6- or 1,4- substitution patterns, the 1,3-relationship is difficult to access via direct electrophilic aromatic substitution (SEAr) due to the directing effects of the fused ring system.
For researchers facing low yields (<30%) or difficult purification, the root cause is often an over-reliance on direct lithiation strategies which suffer from poor regiocontrol (favoring the ortho-C2 position).
The Superior Pathway: To maximize yield and purity, we recommend a Balz-Schiemann approach utilizing Methyl 3-amino-1-naphthoate as the key intermediate. This route circumvents the regioselectivity issues of direct fluorination and avoids the solubility problems associated with zwitterionic amino-acids.
Troubleshooting Guide (Q&A)
Phase 1: Precursor Synthesis & Diazotization
Q: I am trying to lithiate 1-fluoronaphthalene to carboxylate at C3, but I mostly get the 2-carboxylic acid. Why? A: This is a thermodynamic vs. kinetic control issue. Lithiation of 1-fluoronaphthalene with n-BuLi or sec-BuLi occurs predominantly at the C2 position due to the strong ortho-directing effect of the fluorine atom (inductive effect) and coordination with the lithium species.
-
Correction: Do not rely on direct lithiation for 1,3-substitution. Switch to the Functional Group Interconversion (FGI) route starting from 3-nitro-1,8-naphthalic anhydride or 3-amino-1-naphthoic acid.
Q: My yield during the diazotization of 3-amino-1-naphthoic acid is extremely low. The reaction mixture turns into a tar. A: Diazotization of the free amino acid creates a zwitterion (internal salt) that is poorly soluble in the acidic media required for nitrite attack.
-
Protocol Adjustment: Esterify the acid first. Convert 3-amino-1-naphthoic acid to Methyl 3-amino-1-naphthoate using MeOH/H₂SO₄ or TMSCHN₂. The ester is soluble in organic solvents, allowing for a clean formation of the diazonium tetrafluoroborate salt.
Phase 2: The Balz-Schiemann Reaction (Fluorination)
Q: The thermal decomposition of the diazonium salt is violent and leads to side products. A: Rapid evolution of N₂ gas and high exothermicity can cause "runaway" reactions that promote radical side-reactions (tars).
-
Solution: Use a high-boiling, non-polar solvent like 1,2-dichlorobenzene or xylene .
-
Technique: Do not heat the entire bulk. Add the solid diazonium salt portion-wise to the hot solvent (110–120°C). This ensures immediate decomposition of small amounts, keeping the concentration of the unstable intermediate low.
Q: I see significant hydro-dediazoniation (loss of N2 replaced by H) instead of fluorination. A: This is often caused by the presence of water or hydrogen-atom donors in the solvent.
-
Fix: Ensure the diazonium tetrafluoroborate salt is completely dry (vacuum dry over P₂O₅ for 12h). Use anhydrous solvents for the decomposition step.
Optimized Experimental Protocol
Workflow Overview
Caption: Optimized 4-step workflow via Balz-Schiemann reaction to ensure regiopurity.
Step-by-Step Methodology
Step 1: Protection (Esterification)
-
Suspend 3-amino-1-naphthoic acid (10.0 g, 53.4 mmol) in dry Methanol (100 mL).
-
Add conc.[1] H₂SO₄ (3.0 mL) dropwise at 0°C.
-
Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Concentrate, neutralize with sat. NaHCO₃, and extract with DCM.
-
Yield Target: >90% (Yellow solid).
Step 2: Diazonium Salt Formation[2]
-
Dissolve Methyl 3-amino-1-naphthoate (5.0 g, 24.8 mmol) in THF (20 mL) and 48% HBF₄ (10 mL). Cool to -5°C.
-
Add NaNO₂ (1.88 g, 27.3 mmol) in water (5 mL) dropwise, maintaining temp < 0°C.
-
Stir for 45 mins. A thick precipitate (Diazonium Tetrafluoroborate) will form.
-
Add Et₂O (50 mL) to fully precipitate the salt. Filter and wash with cold Et₂O.
-
Critical: Dry the solid in a vacuum desiccator (dark) for 4 hours. Do not heat.
Step 3: Thermal Decomposition (Fluorination)
-
Heat 1,2-dichlorobenzene (30 mL) to 120°C in a 3-neck flask.
-
Add the dried diazonium salt portion-wise (approx. 0.5 g per addition) to the hot solvent. Wait for N₂ evolution to cease before the next addition.
-
Once addition is complete, stir for 30 mins at 120°C.
-
Cool, remove solvent via vacuum distillation or column chromatography (Silica, Hexane/EtOAc).
-
Yield Target: 60-75%.
Step 4: Hydrolysis
-
Dissolve the ester in THF/H₂O (3:1).
-
Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Recrystallize from Ethanol/Water.
Quantitative Data & Optimization Parameters
Table 1: Solvent Effects on Thermal Decomposition Yield
| Solvent | Temperature (°C) | Yield (%) | Observations |
| 1,2-Dichlorobenzene | 120 | 72% | Controlled evolution, minimal tar. |
| Toluene | 110 | 45% | Slower reaction, some proto-dediazoniation. |
| Xylene | 140 | 65% | Good yield, but harder to remove solvent traces. |
| THF (Reflux) | 66 | 15% | Temperature too low for efficient decomposition. |
Table 2: Counter-ion Comparison
| Counter-ion | Stability (Dry) | Solubility (Organic) | Yield |
| Tetrafluoroborate (BF₄⁻) | High | Low | High |
| Hexafluorophosphate (PF₆⁻) | Very High | Moderate | High (Expensive) |
| Chloride (Cl⁻) | Low | High | Low (Explosion risk) |
References
-
Balz-Schiemann Reaction Mechanism & Optimization
-
Synthesis of 3-substituted Naphthoic Acids
- Title: "Synthesis of Mono- and Difluoronaphthoic Acids"
- Source: The Journal of Organic Chemistry (ACS), 2002.
-
URL:[Link]
-
Precursor Synthesis (3-nitro-1,8-naphthalic anhydride route)
-
Regioselectivity in Naphthalene Lithiation
- Title: "Regioselective lithi
- Source: Chemical Communic
-
URL:[Link]
Sources
purification methods for 3-Fluoronaphthalene-1-carboxylic acid
Technical Support Center: 3-Fluoronaphthalene-1-carboxylic Acid Purification Guide
Case ID: 3-FNA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Purifying 3-Fluoronaphthalene-1-carboxylic acid (3-FNA) requires navigating its specific solubility profile and potential regioisomeric impurities.[1] Unlike simple benzoic acid derivatives, the naphthalene core introduces significant lipophilicity and a tendency for
This guide prioritizes a Tiered Purification Strategy . We begin with chemical decontamination (Acid-Base Extraction) to remove non-acidic byproducts, followed by physical refinement (Recrystallization) for bulk purity.[1] Chromatographic intervention is reserved for difficult isomer separation.[1]
Part 1: The Purification Decision Matrix
Before starting, assess your crude material's profile.[2][3][4] This logic flow dictates the most efficient protocol.
Caption: Decision matrix for selecting the appropriate purification tier based on impurity profile.
Part 2: Tier 1 - Acid-Base Extraction (The "Workhorse")
Objective: Remove non-acidic organic impurities (starting materials, decarboxylated byproducts like 1-fluoronaphthalene) and inorganic salts.[1]
Mechanism: 3-FNA (pKa ~4.0–4.[1]5) is deprotonated by weak base, becoming water-soluble.[1] Non-acidic impurities remain in the organic layer.
Protocol:
-
Dissolution : Dissolve crude solid in Ethyl Acetate (EtOAc) . Use 10 mL per gram of solid.
-
Extraction : Add saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5). Shake vigorously and vent.
-
Why NaHCO₃? It is strong enough to deprotonate the carboxylic acid but weak enough to avoid deprotonating potential phenolic impurities (if any), keeping them in the organic layer.
-
-
Separation : Collect the Aqueous Layer (contains 3-FNA salt).[1] Keep the organic layer until the end (safety net).
-
Washing : Wash the aqueous layer once with fresh EtOAc to remove trapped lipophiles.
-
Precipitation : Slowly add 1M HCl to the aqueous layer while stirring until pH < 2. The product will precipitate as a white/off-white solid.[1]
-
Filtration : Filter the solid and wash with cold water. Dry under vacuum.[5]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Emulsion Formation | Naphthalene core acts as a surfactant when impurities are present.[1] | Add brine (sat. NaCl) to increase ionic strength or filter the biphasic mixture through a Celite pad. |
| No Precipitation | pH not low enough or volume too high. | Verify pH < 2 with paper. If volume is huge, extract the acidified aqueous layer back into EtOAc, dry over Na₂SO₄, and rotovap.[1] |
| Product is Colored | Oxidation products trapped. | Proceed to Tier 2 (Recrystallization) with activated charcoal. |
Part 3: Tier 2 - Recrystallization (The "Polisher")[1]
Objective: Remove structural isomers and trace colored impurities.
Solvent Selection: The naphthalene ring makes 3-FNA highly lipophilic.[1] A binary solvent system is usually required to balance solubility.
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 70:30 to 50:50 | High | Best balance.[1] Good for removing inorganic salts and polar tars. |
| Toluene | 100% | Medium | Good for removing non-polar impurities, but yield may be lower due to high solubility.[1] |
| Acetonitrile | 100% | High | Excellent for removing regioisomers if cooling is slow.[1] |
Step-by-Step Protocol:
-
Place crude 3-FNA in an Erlenmeyer flask.
-
Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid.[3]
-
Optional: If colored, add Activated Carbon (5 wt%), boil for 2 mins, and filter hot through Celite.
-
Remove from heat.[1][3] Add hot Water dropwise until the solution turns slightly cloudy (saturation point).
-
Add 1-2 drops of Ethanol to clear the cloudiness.[1]
-
Insulate the flask (wrap in foil/towel) and let it cool to room temperature undisturbed.
-
Scientific Integrity: Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal to "reject" isomers [1].[1]
-
-
Cool in an ice bath for 1 hour.
-
Filter and wash with cold 50% Ethanol/Water.
Part 4: Tier 3 - Chromatography (The "Scalpel")
Objective: Separate difficult regioisomers (e.g., 4-fluoro-1-naphthoic acid) that co-crystallize.
Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .[1]
-
Why Acetic Acid? Carboxylic acids streak on silica due to interaction with silanol groups. Acetic acid suppresses ionization, sharpening the peaks [2].
Gradient Table:
| Time (min) | % Hexanes | % EtOAc (+1% AcOH) |
|---|---|---|
| 0 | 95 | 5 |
| 10 | 80 | 20 |
| 20 | 60 | 40 |[1]
Part 5: Frequently Asked Questions (FAQ)
Q: My product is oiling out instead of crystallizing. Why? A: This occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.[1]
-
Fix: Re-heat to dissolve the oil. Add more solvent (dilute the system) or switch to a higher boiling solvent (e.g., Toluene) to ensure the saturation temperature is below the melting point. Scratching the glass with a rod can induce nucleation.
Q: Can I use sublimation? A: Yes. Naphthalene derivatives sublime well.[1] If you have <500mg and high thermal stability, sublimation under high vacuum (0.1 mmHg) at 140-160°C is an excellent solvent-free method to obtain analytical standard grade material.[1]
Q: How do I distinguish the 3-fluoro isomer from the 4-fluoro isomer? A: 1H-NMR is definitive but requires careful coupling constant analysis.[1]
-
3-Fluoro : Look for a doublet of doublets (dd) with a large
coupling (~10-12 Hz) for the proton at C2 and C4.[1] -
4-Fluoro : The coupling pattern differs due to symmetry.[1]
-
Reference Check: Compare with literature melting points (3-FNA MP is typically distinct from 4-FNA, which melts ~222-228°C [3]).[1]
References
-
University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Thermo Fisher Scientific . 4-Fluoro-1-naphthoic acid Specification Sheet. Retrieved from
-
Sigma-Aldrich . 8-bromo-3-fluoro-naphthalene-1-carboxylic acid Properties. Retrieved from
Sources
Technical Support Center: Purification of 3-Fluoro-1-Naphthoic Acid
Case ID: 3FNA-PUR-001 Subject: Recrystallization Solvents & Purification Protocols for 3-Fluoro-1-Naphthoic Acid (CAS 14233-71-7) Status: Resolved / Guide Available
Executive Summary & Compound Profile
3-Fluoro-1-naphthoic acid is a fluorinated aromatic carboxylic acid used primarily as an intermediate in the synthesis of metallo-pharmaceuticals and fluorescent dyes.
-
Chemical Nature: It combines a polar, hydrogen-bonding carboxylic acid head group with a lipophilic, fluorinated naphthalene core.
-
Purification Challenge: The fluorine atom at the C3 position increases lipophilicity compared to the parent 1-naphthoic acid, potentially altering solubility in polar solvents. Common impurities often include decarboxylated byproducts (1-fluoronaphthalene) or isomeric acids (e.g., 4-fluoro-1-naphthoic acid), which require specific solvent selectivity to remove.
Physicochemical Snapshot
| Property | Data / Estimate | Context for Purification |
| Structure | C₁₁H₇FO₂ | Naphthalene core drives π-π stacking; COOH drives H-bonding.[1][2] |
| Acidity (pKa) | ~3.5 - 3.7 (Est.) | Slightly stronger acid than 1-naphthoic acid (pKa 3.7) due to inductive effect of F. |
| Melting Point | Experimental Verification Required | Parent 1-naphthoic acid: ~160°C. Isomer 4-fluoro-1-naphthoic acid: ~224°C. Expect 3-fluoro isomer in 150–200°C range. |
| Solubility | Low in cold water; High in alcohols, acetone, EtOAc. | Ideal for "Good Solvent / Bad Solvent" binary systems. |
Solvent Selection Matrix
The following solvent systems are ranked by efficacy for fluoronaphthoic acid derivatives.
Primary Recommendation: The Binary Aqueous System
Solvent System: Ethanol / Water (or Methanol / Water) Mechanism: Temperature-dependent solubility + Anti-solvent precipitation. Why it works: The carboxylic acid group ensures high solubility in hot ethanol. The naphthalene ring is hydrophobic, causing the compound to crystallize sharply upon the addition of water (anti-solvent) and cooling.
-
Pros: Excellent recovery yield; removes inorganic salts.
-
Cons: Risk of "oiling out" if water is added too quickly to a hot solution.
Secondary Recommendation: The Non-Polar Scavenger
Solvent System: Toluene Mechanism: Temperature gradient only. Why it works: Toluene is highly effective for 1-naphthoic acid derivatives. It dissolves the compound at boiling points (110°C) but shows poor solubility at room temperature.
-
Pros: Superior for removing non-polar, tarry side-products formed during fluorination (e.g., Schiemann reaction residues).
-
Cons: Lower recovery yield compared to EtOH/H₂O; requires higher heating temperatures.
Tertiary Recommendation: The Polarity Shift
Solvent System: Ethyl Acetate / Hexanes Mechanism: Polarity adjustment. Why it works: Useful if the crude material is very impure. Dissolve in minimum hot Ethyl Acetate, then titrate with Hexanes until turbid.
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: Routine purification of material with >85% purity.
-
Dissolution: Place crude 3-fluoro-1-naphthoic acid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL per gram) and heat to boiling on a steam bath or stir plate.
-
Note: If solids remain after 10 mL/g, filter the hot solution to remove insoluble impurities (e.g., inorganic salts).
-
-
Saturation: If fully dissolved, boil off excess solvent until the solution is nearly saturated (crystals just begin to form on the flask walls).
-
The Anti-Solvent Drop: While keeping the solution at a gentle boil, add warm water dropwise.
-
Stop Point: The moment a persistent cloudiness (turbidity) appears.
-
-
Clarification: Add one or two drops of Ethanol to clear the solution back to transparency.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed .
-
Critical Step: If oil droplets form instead of crystals, scratch the glass with a rod or add a seed crystal immediately.
-
-
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration (Buchner funnel).[3] Wash with cold 50% EtOH/Water.
Protocol B: Acid-Base Reprecipitation (The "Pre-Clean")
Best for: Crude reaction mixtures containing non-acidic organic impurities (unreacted starting materials).
-
Dissolve: Dissolve the crude solid in 10% NaOH or saturated NaHCO₃ solution.
-
Chemistry: This converts the acid to its water-soluble sodium salt (3-fluoro-1-naphthoate).
-
-
Extract: Wash this aqueous solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Result: Impurities (non-acids) move to the organic layer. The product remains in the water. Discard the organic layer.
-
-
Precipitate: Acidify the aqueous layer slowly with HCl (conc.) to pH ~1-2.
-
Result: The purified 3-fluoro-1-naphthoic acid precipitates as a solid.
-
-
Collect: Filter the solid, dry it, and then proceed to Protocol A for final polishing.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out (Product forms a liquid blob at bottom) | The melting point of the solvated compound is lower than the solvent's boiling point, or cooling is too rapid. | 1. Re-heat to dissolve.2. Add more Ethanol (good solvent).3. Cool much slower (wrap flask in towel).4. Seed the solution with a pure crystal at the cloud point. |
| Colored Impurities (Yellow/Brown tint) | Oxidation products or polymerized tars trapped in crystal lattice. | 1. Dissolve in hot solvent.2. Add Activated Charcoal (1-2% by weight).3. Boil for 5 mins and filter hot through Celite.4. Proceed with crystallization.[4][5] |
| Low Yield | Too much solvent used, or compound is too soluble in the "Bad" solvent. | 1. Evaporate solvent to 50% volume.2. Cool to -20°C (freezer) instead of just ice bath.3. Save the "mother liquor" and run a second crop. |
| Insoluble Material | Inorganic salts (NaF, KBr) from synthesis are present. | These will not dissolve in hot Ethanol or Toluene. Perform a hot filtration step before cooling. |
Decision Logic (Workflow)
Figure 1: Decision tree for selecting the appropriate purification pathway based on crude purity and impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Ethanol? A: Yes, Acetone is a good solvent for naphthoic acids, but it is very volatile (BP 56°C). This makes it difficult to achieve the high-temperature saturation needed for effective recrystallization without the solvent evaporating too quickly. Ethanol (BP 78°C) or Toluene (BP 110°C) are safer choices for thermal gradients.
Q: I cannot find the exact melting point in the literature. How do I know it's pure? A: While the 4-fluoro isomer melts at 224-227°C [1] and 1-naphthoic acid at ~160°C [2], the 3-fluoro isomer's MP is less commonly cited in standard catalogs.
-
Validation: Do not rely solely on MP. Use 1H-NMR (check for removal of aliphatic impurities) and HPLC (purity %).
-
Sharpness: A pure compound should melt over a narrow range (1-2°C). If your sample melts over 5-10°C, it requires another recrystallization.
Q: The crystals are slightly pink. Is this a problem? A: Naphthalene derivatives often oxidize slightly to form quinone-like impurities, which are highly colored even in trace amounts. If the NMR is clean (>98%), the color is likely cosmetic. To remove it, use the Activated Charcoal step described in the Troubleshooting section.
References
-
DrugFuture. (n.d.). 1-Naphthoic Acid Properties. Retrieved February 19, 2026, from [Link]
-
Dixon, E. A., Fischer, A., & Robinson, F. P. (1981).[6] Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629–2641. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Troubleshooting the Decarboxylation of Naphthalene Carboxylic Acids
Welcome to the technical support center for the decarboxylation of naphthalene carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to not only solve problems but also to understand the underlying chemical principles governing your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the decarboxylation of naphthalene carboxylic acids, providing concise answers and foundational knowledge.
Q1: What is the fundamental principle behind the decarboxylation of naphthalene carboxylic acids?
A1: The decarboxylation of naphthalene carboxylic acids is a chemical reaction that removes a carboxyl group (-COOH) and replaces it with a hydrogen atom, releasing carbon dioxide (CO2) in the process.[1] This transformation is typically achieved through thermal methods, often in the presence of a catalyst, to overcome the activation energy required to break the carbon-carbon bond between the naphthalene ring and the carboxyl group.
Q2: Why is a catalyst often required for this reaction?
A2: While thermal energy can induce decarboxylation, the reaction often requires high temperatures, which can lead to side reactions and decomposition of the starting material or product.[2] Catalysts, such as copper salts or zeolites, provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed at a lower temperature and with greater efficiency and selectivity.[1][3]
Q3: What are the most common catalysts used for this decarboxylation?
A3: Historically, copper and its salts, often in combination with a high-boiling solvent like quinoline, have been widely used.[2][4] More recently, heterogeneous catalysts like zeolites (e.g., HZSM-5) have gained attention due to their high efficiency, reusability, and potential for milder reaction conditions.[1][5] The choice of catalyst depends on the specific substrate, desired reaction conditions, and scale of the synthesis.
Q4: Can the position of the carboxylic acid on the naphthalene ring affect the ease of decarboxylation?
A4: Yes, the position of the carboxyl group can influence the reaction rate. The electronic and steric environment of the carboxyl group, dictated by its position on the naphthalene ring system, affects the stability of the intermediate formed during the reaction. While a detailed discussion is substrate-specific, generally, steric hindrance around the carboxyl group can sometimes impede the reaction.
Q5: What are the expected byproducts of this reaction?
A5: Besides the desired decarboxylated naphthalene, potential byproducts can arise from several pathways. Incomplete reactions will leave unreacted starting material. Side reactions may include the formation of arylated products if the reaction proceeds via a radical mechanism in an aromatic solvent.[6] Under harsh conditions, decomposition of the starting material or product can lead to a complex mixture of byproducts.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the decarboxylation of naphthalene carboxylic acids.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows predominantly the starting naphthalene carboxylic acid.
-
Minimal or no evolution of CO2 gas is observed.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Temperature | Decarboxylation is a thermally driven process requiring a certain activation energy. If the reaction temperature is too low, the rate of reaction will be negligible.[2] | 1. Verify Temperature: Use a calibrated thermometer to confirm the internal reaction temperature. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress at each step. Be mindful of the solvent's boiling point and potential for substrate/product decomposition at higher temperatures. |
| Inactive or Insufficient Catalyst | The catalyst provides a lower energy pathway for the reaction. If the catalyst is inactive, poisoned, or present in an insufficient amount, the reaction will not proceed efficiently.[1] | 1. Check Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. For heterogeneous catalysts, confirm its activity through a standard reaction if possible. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Note that excessive catalyst can sometimes lead to side reactions.[1] 3. Test a Different Catalyst: Consider trying an alternative catalyst system, such as switching from a copper-based catalyst to a zeolite.[1][3] |
| Presence of Inhibitors | Certain impurities in the starting material or solvent can act as catalyst poisons, rendering the catalyst inactive. Water can also interfere with some catalytic cycles.[6] | 1. Purify Starting Material: Recrystallize or chromatograph the starting naphthalene carboxylic acid to remove impurities. 2. Use Anhydrous Solvent: Ensure the solvent is dry by using a freshly opened bottle or by drying it over an appropriate drying agent. |
| Incorrect Solvent | The solvent can play a crucial role in the reaction, particularly in copper-catalyzed systems where coordinating solvents like quinoline can enhance the reaction rate.[4] | 1. Solvent Choice: If using a copper catalyst, ensure a high-boiling, coordinating solvent like quinoline is used.[4] 2. Solvent Polarity: For other systems, consider the polarity of the solvent and its ability to dissolve the starting material and facilitate the reaction. |
Experimental Workflow: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Byproducts and Low Yield of Desired Product
Symptoms:
-
The crude reaction mixture shows multiple spots on TLC or several peaks in GC-MS/LC-MS analysis in addition to the starting material and desired product.
-
The isolated yield of the decarboxylated product is significantly lower than expected based on the amount of starting material consumed.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Reaction Temperature is Too High | Excessive heat can promote side reactions, such as polymerization, decomposition, or further reactions of the desired product.[2] | 1. Lower Reaction Temperature: Reduce the reaction temperature in 10-20°C increments and monitor the product distribution. A lower temperature may require a longer reaction time. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long, especially at elevated temperatures, can lead to the degradation of the product. | 1. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC) to monitor the reaction and stop it once the starting material is consumed or the product concentration begins to decrease. |
| Atmosphere Control | The presence of oxygen can lead to oxidative side reactions, especially at high temperatures. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[4] |
| Radical Side Reactions | In some cases, particularly with certain catalysts or at high temperatures, the reaction may proceed through a radical mechanism, leading to arylation of the solvent or other coupling products.[6][7] | 1. Use a Radical Scavenger: In some instances, the addition of a radical scavenger might suppress these side reactions, although this could also inhibit the desired reaction if it has radical character. 2. Change Catalyst/Solvent System: Switching to a catalyst and solvent system less prone to radical formation can be beneficial. |
Proposed Mechanism: Copper-Catalyzed Decarboxylation
Caption: Simplified mechanism of copper-catalyzed decarboxylation.
Part 3: Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylation in Quinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Naphthalene carboxylic acid
-
Copper(I) oxide (Cu2O) or Copper powder
-
Quinoline (high purity, anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry.
-
Charging the Flask: To the round-bottom flask, add the naphthalene carboxylic acid (1.0 eq) and copper(I) oxide (0.1 - 0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous quinoline to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Heating: Begin stirring and heat the reaction mixture to 180-220°C. The exact temperature will need to be optimized.
-
Monitoring: Monitor the reaction by TLC or GC analysis of small aliquots. The reaction is complete when the starting material is no longer observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove the quinoline.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Heterogeneous Catalysis with HZSM-5 Zeolite
This protocol offers a potentially more environmentally friendly alternative.
Materials:
-
Naphthalene carboxylic acid
-
HZSM-5 Zeolite catalyst
-
High-boiling point, non-coordinating solvent (e.g., dodecane)
-
Reaction vessel suitable for high-temperature reactions (e.g., a three-necked flask or a specialized reactor)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply
Procedure:
-
Catalyst Activation: Activate the HZSM-5 zeolite by heating under vacuum or a flow of inert gas at a high temperature (consult the supplier's recommendation) to remove adsorbed water.
-
Reaction Setup: In a dry reaction vessel, combine the naphthalene carboxylic acid and the activated HZSM-5 catalyst (typically 5-20 wt% relative to the carboxylic acid).
-
Solvent Addition: Add the high-boiling solvent.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Heating and Stirring: Heat the mixture to the desired reaction temperature (e.g., 250-300°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.[1]
-
Monitoring: Track the reaction's progress via sampling and analysis.
-
Workup:
-
Cool the reaction mixture.
-
Separate the catalyst by filtration. The catalyst can potentially be washed, dried, and reused.
-
Isolate the product from the solvent, for example, by vacuum distillation if the product is sufficiently volatile and thermally stable.
-
-
Purification: Further purify the product as needed.
Part 4: Concluding Remarks
The successful decarboxylation of naphthalene carboxylic acids is often a balance of temperature, catalyst choice, and reaction time. A systematic and informed approach to troubleshooting is paramount. By understanding the fundamental principles of the reaction and the potential pitfalls, researchers can efficiently optimize their reaction conditions to achieve high yields of the desired products. This guide serves as a starting point for navigating these challenges, and further exploration of the primary literature is always encouraged for novel or particularly challenging substrates.
References
-
Al-Dughaither, A. S., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 514. [Link]
-
Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 738-746. [Link]
-
Goosen, L. J., et al. (2007). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 349(14-15), 2241-2246. [Link]
-
Cohen, T., & Schambach, R. A. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. [Link]
-
NETL. (n.d.). Improved Processes to Remove Naphthenic Acids. U.S. Department of Energy. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Zhang, Y., et al. (2014). Copper-Catalyzed Decarboxylative Methylation of Aromatic Carboxylic Acids with PhI(OAc)2. Chemistry - A European Journal, 20(12), 3329-3332. [Link]
-
LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Sources
optimizing reaction temperature for fluoronaphthalene coupling
Technical Support Center: Thermal Optimization for Fluoronaphthalene Coupling
Current Status: Online 🟢 Operator: Senior Application Scientist (Catalysis Division) Ticket ID: F-NAPH-OPT-001[1]
Introduction
Welcome to the Fluoronaphthalene Optimization Center. Coupling reactions involving fluoronaphthalenes present a unique thermodynamic paradox: the electron-withdrawing nature of fluorine activates the ring for oxidative addition, yet the steric and electronic repulsion of the C-F bond often stalls the catalytic cycle at the transmetallation or reductive elimination stages.
This guide moves beyond "trial and error." We will apply mechanistic rigor to optimize your reaction temperature, ensuring you couple the scaffold without cleaving the valuable C-F bond or reducing your halide.
Module 1: The Thermodynamics of Reactivity
User Query: "I am running a Suzuki coupling on 1-bromo-4-fluoronaphthalene. The reaction stalls at 60°C, but at 100°C, I see significant impurities. What is the correct temperature window?"
The Mechanistic Reality
Temperature in Pd-catalysis is not a volume knob; it is a selector switch for competing pathways.
-
Oxidative Addition (OA): For fluoronaphthalenes, this is typically fast and exothermic due to the electron-poor ring.[1] It often proceeds readily at 40–60°C .[1]
-
Transmetallation (TM): This is often the Rate-Determining Step (RDS). The C-F bond creates a dipole that can destabilize the pre-transmetallation intermediate. This step has a high activation barrier, requiring >80°C .[1]
-
Side Reactions: Above 100°C , the rate of solvent activation (leading to hydrodehalogenation) often exceeds the rate of reductive elimination.
Optimization Protocol: The "Step-Up" Method
Do not set a single temperature. Use a thermal ramp to identify the onset of the RDS.
| Phase | Temperature | Target Mechanism | Observation if Stalled |
| Activation | 40–50°C | Oxidative Addition | Starting material remains; Catalyst remains Pd(0).[1] |
| Turnover | 75–85°C | Transmetallation | Accumulation of Ar-Pd-X species (Darkening of solution). |
| Critical | >100°C | Reductive Elimination | Formation of Pd-Black; Dehalogenation (Ar-H). |
Recommendation: Set your reactor to 80°C . If conversion is <50% after 4 hours, do not increase temperature. Instead, switch to a ligand with a wider bite angle (e.g., Xantphos) or higher electron density (e.g.,
Module 2: Troubleshooting Side Reactions (Dehalogenation)
User Query: "I am seeing 'M-Br+1' (Hydrodehalogenation) masses in my LCMS. My fluoronaphthalene is becoming fluoronaphthalene-H. Why?"
Root Cause Analysis
Hydrodehalogenation is the thermal penalty of fluorinated substrates. The electron-withdrawing fluorine makes the Pd(II)-aryl intermediate highly electrophilic. At high temperatures (>90°C), this intermediate rips a hydride from your solvent (especially alcohols or DMF) or base (via
The "Safe-Zone" Workflow
Use this logic tree to eliminate the hydride source before lowering the temperature.
Figure 1: Decision matrix for eliminating hydrodehalogenation pathways in fluoronaphthalene coupling.
Module 3: Solubility vs. Aggregation (The "Cold" Trap)
User Query: "My fluoronaphthalene substrate precipitates at room temperature, but the catalyst dies at reflux. How do I manage solubility?"
The Fluorine Stacking Effect
Fluorinated aromatics exhibit strong
The "Solvent-Switch" Protocol
Instead of using heat to force solubility, use a Polar/Non-Polar Co-Solvent System .[1] This disrupts stacking interactions at lower temperatures (60–70°C), allowing the reaction to proceed without thermal stress.[1]
Recommended Solvent Systems:
-
Dioxane/Water (4:1): The "Gold Standard" for Suzuki. Water breaks up inorganic base clumps; Dioxane solvates the Pd-complex. Run at 80°C .
-
Toluene/DMF (9:1): Use only if Dioxane fails. The small amount of DMF disrupts fluorinated stacking but keep T < 90°C to avoid DMF decomposition [3].
Module 4: C-F Bond Preservation
User Query: "Will the C-F bond cleave if I heat to 110°C?"
Stability Assessment
In standard Pd-catalyzed cross-couplings (Suzuki/Buchwald), the C-F bond is generally inert up to 130°C unless you are using specific electron-rich ligands (like
Warning Signs of C-F Activation:
-
Ligand Choice: Avoid bulky, electron-rich phosphines (e.g., pure
or Ni-catalysts) if you intend to keep the fluorine.[1] -
Ortho-Effect: If the fluorine is ortho to the halogen (e.g., 1-bromo-2-fluoronaphthalene), the C-F bond is more susceptible to oxidative addition due to the "check-valve" mechanism where the fluorine coordinates to the metal. In this specific case, keep T < 80°C .
Summary: Optimized Experimental Workflow
To ensure reproducibility, follow this standardized setup for Fluoronaphthalene coupling.
Standard Operating Procedure (SOP-FN-02):
-
Catalyst Pre-Activation: Do not dump reagents. Stir Pd-source (e.g.,
) and Ligand (e.g., SPhos or XPhos) in solvent at RT for 15 mins to form the active species. -
Base Addition: Add inorganic base (
preferred for fluorinated substrates). -
Thermal Ramp:
-
Start at 60°C .
-
Check LCMS at 1 hour.
-
If <10% conversion, ramp to 80°C .[1]
-
STOP at 100°C. If it fails here, change the chemistry, not the temperature.
-
Figure 2: Thermal ramping protocol to prevent catalyst decomposition and side reactions.
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.
-
Navarro, O., et al. (2005).[1][2] Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
-
Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry.
-
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-F Bond Activation. Science.
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Naphthalene Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the common yet significant challenge of steric hindrance in the synthesis and functionalization of 3-substituted naphthalene acids. This document is designed to move beyond simple procedural lists, offering causal explanations for experimental choices to empower you to solve complex synthetic challenges.
Section 1: Understanding the Core Problem
Q1: What is steric hindrance in 3-substituted naphthalene acids, and why is it a major challenge?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In 3-substituted naphthalene acids, the substituent at the C3 position, combined with the hydrogen atom at the C4 position (a peri-interaction), creates a sterically crowded environment. This bulkiness physically blocks reagents from easily accessing the adjacent C2 and C4 positions for further functionalization.[1][2][3] This steric clash can deform the naphthalene ring from its ideal planar geometry, which in turn alters the molecule's reactivity.[1][2]
The naphthalene scaffold is a crucial building block in pharmaceuticals and materials science due to its diverse substitution patterns.[4][5][6] However, the steric congestion in 3-substituted derivatives significantly lowers reaction rates and yields for many standard transformations, making the synthesis of polysubstituted naphthalenes a non-trivial task.[7][8]
Diagram: Steric Crowding in a 3-Substituted Naphthalene Acid
Caption: Steric clash between the C3 substituent, C4-peri hydrogen, and C2-acid.
Q2: Which reactions are most commonly affected by this steric hindrance?
A2: Several critical synthetic transformations are hampered:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): These reactions, vital for forming C-C and C-N bonds, rely on a bulky palladium-ligand complex.[9] Steric hindrance around the C2 or C4 positions can prevent the oxidative addition of the catalyst to the naphthalene halide, which is a crucial step in the catalytic cycle.[10]
-
Direct C-H Functionalization: While an economical approach, activating the C-H bond at the hindered C4 position is challenging.[11] The directing group and catalyst must overcome significant steric barriers to approach the target C-H bond.[11]
-
Friedel-Crafts Acylation/Alkylation: These classic electrophilic substitution reactions are sensitive to steric bulk.[3] The bulky acylium or carbocation intermediates struggle to access the sterically shielded positions, often leading to substitution at less hindered sites or no reaction at all.[3]
-
Ortho-Metalation: Directed ortho-metalation, a powerful tool for regioselective functionalization, is impeded as the bulky directing group and the organometallic base are sterically prevented from coordinating and deprotonating the C2 or C4 positions.
Section 2: Troubleshooting Guides & Protocols
This section addresses common experimental failures in a question-and-answer format, providing detailed protocols to overcome them.
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Problem: "I am attempting a Suzuki-Miyaura coupling on a 2-bromo-3-substituted-naphthalene with an arylboronic acid, but my yields are consistently below 20% using standard Pd(PPh₃)₄."
Troubleshooting Steps:
Q: Have you optimized your catalyst and ligand system? A: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding substrates. The key to success lies in using a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[12] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties, which enhance catalytic activity for hindered substrates.[13]
Ligand Selection Guide for Hindered Suzuki Couplings
| Ligand Class | Example Ligands | Key Advantages for Hindered Substrates | Catalyst Loading (mol %) |
|---|---|---|---|
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky framework accelerates reductive elimination; high activity.[12] | 0.5 - 2.0 |
| Indenyl-derived Phosphines | Indenylphosphines | Air-stable ligands providing high efficiency for hindered aryl halides.[14] | 1.0 - 3.0 |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust catalysts with high turnover numbers.[13][15] | 0.05 - 1.0 |
Q: Is your choice of base and solvent optimal? A: For sterically hindered couplings, the base is not just a simple proton scavenger. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.[16] They facilitate the transmetalation step more effectively. The choice of solvent is also critical; aprotic polar solvents like dioxane or toluene are generally preferred.
Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered 2-Bromo-3-Substituted Naphthalene
Materials:
-
2-Bromo-3-substituted-naphthalene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol %)
-
SPhos (2.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-3-substituted-naphthalene, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous dioxane to achieve a final concentration of ~0.1 M with respect to the naphthalene substrate.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The combination of a bulky biarylphosphine ligand (SPhos) with a strong base (K₃PO₄) is designed to overcome the high activation energy barrier associated with both the oxidative addition and reductive elimination steps for this sterically congested substrate.[16][17]
Scenario 2: Failure of Direct C-H Functionalization at the C4-Position
Problem: "My attempts at direct C-H arylation at the C4-position of my 3-substituted naphthoic acid are failing, resulting in either no reaction or a complex mixture of isomers."
Troubleshooting Steps:
Q: Are you using an appropriate directing group? A: The inherent directing ability of a carboxylic acid group is insufficient to overcome the steric hindrance at the C4-position in transition metal-catalyzed C-H activation. A powerful strategy is to use a removable, bidentate directing group that can chelate to the metal catalyst.[4][6] This chelation effect forms a stable metallacyclic intermediate, which positions the catalyst precisely for C-H activation at the desired, sterically hindered site.[18][19] Picolinamide and 8-aminoquinoline are exemplary directing groups for this purpose.[4]
Q: Which catalyst system is most effective for this transformation? A: While palladium is common, rhodium(III) and ruthenium(II) catalysts are often more effective for chelation-assisted C-H functionalization, especially at challenging positions.[18][20] These metals can operate through a concerted metalation-deprotonation mechanism that is less sensitive to steric bulk than the oxidative addition pathways of palladium.[21]
Workflow & Protocol: Chelation-Assisted C-H Arylation at the C4-Position
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in chelation-assisted site- and stereoselective alkenyl C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]
- 21. scispace.com [scispace.com]
minimizing side reactions in fluoronaphthalene acid activation
A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide activator like DCC. What is it and how can I avoid it?
This is a classic issue encountered during carbodiimide-mediated couplings. The precipitate is most likely an N-acylurea byproduct.[1][2]
-
Causality: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), activate a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][2][3][4] This intermediate is intended to react with your desired nucleophile (e.g., an amine). However, the O-acylisourea is unstable and can rearrange via an intramolecular O-to-N acyl transfer to form the more stable, and often insoluble, N-acylurea.[2][5] This rearrangement is a competing, non-productive pathway that consumes your activated acid and reduces your overall yield.
-
Troubleshooting & Optimization:
-
Use of Additives: The most effective way to combat N-acylurea formation is to introduce an additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][7][8] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester.[1] This active ester is more stable than the O-acylisourea but still sufficiently reactive to acylate your desired nucleophile.
-
Solvent Choice: The formation of N-acylurea can be minimized by using solvents of low dielectric constant, such as dichloromethane (CH2Cl2) or chloroform (CHCl3).
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction.[9]
-
| Strategy | Mechanism of Action | Recommended Implementation |
| Additive (HOBt/HOAt) | Traps the O-acylisourea intermediate to form a more stable active ester. | Add 1.0-1.2 equivalents of the additive along with the carbodiimide. |
| Solvent Selection | Low polarity solvents disfavor the rearrangement pathway. | Use CH2Cl2 or CHCl3 as the reaction solvent. |
| Temperature Reduction | Decreases the rate of the intramolecular rearrangement. | Perform the initial activation and coupling at 0 °C. |
Q2: My product yield is low, and I suspect the activated fluoronaphthalene acid is not stable. What could be happening?
Low yields can stem from several issues, but a common culprit is the hydrolysis of the activated acid intermediate.
-
Causality: Activated carboxylic acids, whether they are O-acylisoureas, active esters, or acid anhydrides, are highly electrophilic and susceptible to hydrolysis by any trace amounts of water in your reaction.[10][11][12] This will revert the activated species back to the starting carboxylic acid, rendering it unreactive towards your intended nucleophile.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials under vacuum. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and any additives for a short period (1-5 minutes) before adding the amine can sometimes improve yields.[9] However, prolonged pre-activation can increase the risk of side reactions or decomposition. A better approach is often to add the amine to the reaction mixture shortly after the coupling reagent.
-
Q3: I'm working with a chiral fluoronaphthalene derivative, and I'm observing significant racemization. What causes this and how can I prevent it?
Racemization is a critical issue when the stereochemical integrity of your molecule is important for its biological activity or material properties.
-
Causality: Racemization at the α-carbon of a carboxylic acid can occur during activation, particularly through the formation of an oxazolone intermediate.[13] This is more common in peptide synthesis but can occur with other chiral carboxylic acids. The presence of a strong, non-sterically hindered base can deprotonate the α-hydrogen, leading to a loss of stereochemistry.[9] Over-activation of the carboxylic acid can also increase the propensity for racemization.[14]
-
Troubleshooting & Optimization:
-
Choice of Coupling Reagent and Additive: Uronium or phosphonium-based reagents like HATU or PyBOP, especially when used with HOAt, are known to suppress racemization.[6][7][15] The combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure is also an excellent choice for minimizing racemization.[7][9]
-
Base Selection: If a base is required, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[7] Use the minimum amount of base necessary.
-
Temperature Control: Perform the coupling at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[9]
-
| Parameter | High Racemization Risk | Low Racemization Risk |
| Coupling Reagent | Carbodiimides without additives | HATU, HBTU, PyBOP, COMU |
| Additive | None | HOAt, HOBt, Oxyma Pure |
| Base | Strong, non-hindered (e.g., TEA) | Weak, hindered (e.g., DIPEA, Collidine) |
| Temperature | Room temperature or elevated | 0 °C or below |
Q4: I'm seeing an unexpected side product with a mass corresponding to my amine starting material plus a fragment from my uronium/aminium coupling reagent. What is this?
This side product is likely a result of guanidinylation of your amine.
-
Causality: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react directly with the amine nucleophile to form a guanidinium byproduct. This side reaction consumes your amine and terminates the desired reaction, thereby lowering your yield.
-
Troubleshooting & Optimization:
-
Order of Addition: To minimize this side reaction, it is crucial to pre-activate the carboxylic acid with the coupling reagent before introducing the amine.[16] This allows for the formation of the active ester, which then reacts with the amine as intended. Allow for a brief pre-activation time of 1-5 minutes.
-
Experimental Protocols
Protocol 1: Standard Carbodiimide Coupling with HOBt to Minimize N-acylurea Formation
-
Dissolve the fluoronaphthalene carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 eq.) to the solution.
-
Add a solution of DIC or EDC (1.1 eq.) dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Low-Racemization Coupling using HATU
-
In a separate vessel, dissolve the fluoronaphthalene carboxylic acid (1.0 eq.), HATU (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.
-
Add a hindered base such as DIPEA (2.0 eq.) to the mixture.
-
Allow this mixture to pre-activate for 1-5 minutes at room temperature.
-
In the main reaction vessel, dissolve the amine (1.1 eq.) in anhydrous DMF.
-
Add the pre-activated acid solution to the amine solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with workup and purification.
Visualizing the Process
Caption: A decision tree for troubleshooting low yield reactions.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
Ontores. (n.d.). How to Optimize Peptide Synthesis? Retrieved February 19, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 19, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2002). Industrial application of coupling reagents in peptides. Peptide Science, 66(4), 260-269.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 19, 2026, from [Link]
- Dapčević, A., et al. (2013). Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane. Journal of the Serbian Chemical Society, 78(6), 841-855.
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved February 19, 2026, from [Link]
- Tsai, Y.-L., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances, 11(36), 22199-22207.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved February 19, 2026, from [Link]
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved February 19, 2026, from [Link]
-
University of Calgary. (n.d.). Carboxylic acid Derivatives. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids. Retrieved February 19, 2026, from [Link]
- Rebek, J., & Fietler, D. (1976). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 98(14), 4375–4376.
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 19, 2026, from [Link]
-
University of Alberta. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 19, 2026, from [Link]
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wang, Y., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(78), 49355-49362.
-
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved February 19, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved February 19, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
Wikipedia. (n.d.). Solvent effects. Retrieved February 19, 2026, from [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved February 19, 2026, from [Link]
- Cole, K. L., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Chemical Science, 13(16), 4615-4623.
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved February 19, 2026, from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved February 19, 2026, from [Link]
- Bera, S., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
-
ResearchGate. (2025, August 6). Temperature and pressure effects on the elimination reactions of diethyl ether with hydroxide and amide ions1. Retrieved February 19, 2026, from [Link]
-
Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 19, 2026, from [Link]
-
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved February 19, 2026, from [Link]
- Langer, P., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Organic & Biomolecular Chemistry, 16(31), 5691-5703.
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved February 19, 2026, from [Link]
-
Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved February 19, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. creative-peptides.com [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. crab.rutgers.edu [crab.rutgers.edu]
- 11. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 15. jpt.com [jpt.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Separation of 3-Fluoro and 6-Fluoro Naphthalene Isomers
Welcome to the technical support center for the separation of 3-fluoro and 6-fluoro naphthalene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the resolution of these closely related positional isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-fluoro and 6-fluoro naphthalene isomers so challenging?
The primary challenge in separating 3-fluoro and 6-fluoro naphthalene isomers lies in their very similar physicochemical properties. As positional isomers, they share the same molecular weight and elemental composition. The only difference is the position of the fluorine atom on the naphthalene ring system. This subtle structural difference results in minor variations in properties like polarity, boiling point, and melting point, making their separation by common chromatographic or distillation techniques difficult.[1][2]
Q2: What are the most promising analytical techniques for separating these isomers?
Q3: Are there any non-chromatographic methods for separating these isomers?
While chromatographic methods are dominant, other techniques can be explored, although they may be less practical for routine analysis. Techniques like fractional crystallization could potentially be used if there is a significant difference in the melting points and solubilities of the two isomers in a particular solvent. Additionally, the formation of clathrate complexes with a host molecule that can selectively bind one isomer over the other has been used for separating other naphthalene derivatives and could be a possibility.[7]
Q4: What are the expected differences in physicochemical properties between 3-fluoro and 6-fluoro naphthalene?
Direct experimental data for 3-fluoro and 6-fluoro naphthalene is scarce in publicly available literature. However, we can infer some general properties based on related compounds like 1-fluoronaphthalene and 2-fluoronaphthalene. The position of the fluorine atom will influence the dipole moment of the molecule, leading to slight differences in polarity. These differences, though small, are the key to their chromatographic separation.
| Property | 1-Fluoronaphthalene | 2-Fluoronaphthalene | 3-Fluoro & 6-Fluoro Naphthalene (Predicted) |
| Molecular Weight | 146.16 g/mol [8][9] | 146.16 g/mol | 146.16 g/mol |
| Boiling Point | 215 °C[8][9] | ~212 °C | Expected to be very similar, likely in the 210-220 °C range. |
| Melting Point | -13 °C[8][9] | ~ -10 °C | Expected to be different but potentially close. |
| Polarity | Polar | Polar | Both will be polar, with slight differences in dipole moment. |
Note: The data for 3-fluoro and 6-fluoro naphthalene are estimations based on the properties of other fluoronaphthalene isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of 3-fluoro and 6-fluoro naphthalene isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks in HPLC
Question: I am using a standard C18 column for HPLC, but the 3-fluoro and 6-fluoro naphthalene peaks are completely co-eluting. What can I do to improve the resolution?
Answer:
Co-elution on a standard C18 column is a common issue for positional isomers due to insufficient selectivity. Here’s a systematic approach to troubleshoot and improve your separation:
Step 1: Optimize the Mobile Phase.
-
Rationale: Altering the mobile phase composition can significantly impact the selectivity of the separation.
-
Action:
-
Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or use a ternary mixture of water, acetonitrile, and methanol. Different organic modifiers interact differently with the stationary phase and the analytes, which can alter selectivity.
-
Step 2: Change the Stationary Phase.
-
Rationale: The choice of stationary phase is critical for isomer separation. Standard C18 columns primarily separate based on hydrophobicity, which is very similar for these isomers. A column with a different separation mechanism is often necessary.
-
Action:
-
Phenyl-Hexyl Column: This type of column offers π-π interactions in addition to hydrophobic interactions. The aromatic rings of the stationary phase can interact differently with the electron clouds of the fluoronaphthalene isomers, leading to enhanced selectivity.
-
Pentafluorophenyl (PFP) Column: PFP columns are particularly well-suited for separating halogenated aromatic compounds. They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective in resolving positional isomers.
-
Naphthalene-based Columns: Columns with stationary phases containing naphthalene groups can offer shape selectivity for naphthalene-based isomers.[10]
-
Step 3: Adjust the Temperature.
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.
-
Action: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution. Lower temperatures often increase retention and can sometimes enhance selectivity.
Step 4: Consider a Different Chromatographic Mode.
-
Rationale: If reversed-phase HPLC is not providing adequate separation, exploring other modes may be beneficial.
-
Action:
-
Normal-Phase HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. The separation is based on the polarity of the analytes, and the subtle differences in the dipole moments of the isomers might be better exploited in this mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for polar compounds and may offer different selectivity compared to reversed-phase.
-
Issue 2: Peak Tailing in the Chromatogram
Question: I am observing significant peak tailing for both isomers, which is affecting my ability to accurately quantify them. What could be the cause and how can I fix it?
Answer:
Peak tailing can arise from several factors. Here is a troubleshooting workflow to address this issue:
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 4. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
Technical Support Center: Handling Moisture-Sensitive 3-Fluoro-1-Naphthoyl Intermediates
Welcome to the technical support center for handling 3-fluoro-1-naphthoyl intermediates, such as 3-fluoro-1-naphthoyl chloride. These reagents are powerful building blocks in medicinal chemistry and materials science, particularly for introducing the fluorinated naphthoyl moiety. However, their utility is matched by their reactivity, especially towards atmospheric moisture. This guide provides in-depth, field-proven insights to help you navigate the challenges of working with these hygroscopic compounds, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of 3-fluoro-1-naphthoyl chloride has a white solid crusted around the cap and gives off a sharp, acidic smell upon opening. Can I still use it?
A1: This is a classic sign of hydrolysis. The 3-fluoro-1-naphthoyl chloride has likely reacted with atmospheric moisture that seeped past the cap threads. The white solid is the corresponding carboxylic acid (3-fluoro-1-naphthoic acid), and the sharp smell is hydrogen chloride (HCl) gas, a byproduct of the hydrolysis reaction.[1][2][3] Using this partially hydrolyzed reagent is not recommended as it will lead to inaccurate stoichiometry and significantly lower yields in subsequent reactions, such as Friedel-Crafts acylations.
Q2: I'm performing a Friedel-Crafts acylation, and the reaction is not proceeding or giving very low yields. What's the most likely cause?
A2: The most common culprit in failed Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[4] Both the catalyst and your acyl chloride are extremely moisture-sensitive. Any water present in the solvent, on the glassware, or introduced from the atmosphere will preferentially react with the catalyst, rendering it inactive.[4] The second most likely cause is the hydrolysis of your 3-fluoro-1-naphthoyl chloride starting material before it can acylate the substrate.
Q3: How "anhydrous" do my solvents need to be?
A3: For reactions involving 3-fluoro-1-naphthoyl chloride, solvents should be as dry as technically feasible, ideally with a water content below 50 ppm. While commercial "anhydrous" solvents are a good starting point, they can absorb moisture over time once the bottle is opened.[5] It is best practice to use freshly distilled solvents from an appropriate drying agent or to use solvents from a solvent purification system.
Q4: Can I use 3-fluoro-1-naphthoyl fluoride instead of the chloride to reduce moisture sensitivity?
A4: Yes, this is a viable strategy. Acyl fluorides are generally more stable towards hydrolysis than their acyl chloride counterparts due to the stronger C-F bond.[6][7] While they are less reactive, they often provide a good balance of stability and reactivity, allowing for easier handling with fewer side reactions.[6][7] However, their synthesis from the corresponding carboxylic acid requires specific fluorinating agents.[7]
Troubleshooting Guide for Common Issues
This section provides a more detailed breakdown of common problems, their underlying causes, and actionable solutions.
Issue 1: Low or No Yield in Acylation Reactions
Your Friedel-Crafts or other acylation reaction using 3-fluoro-1-naphthoyl chloride fails to produce the desired product or results in a complex mixture.
Caption: Troubleshooting logic for low-yield acylation reactions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to start (no color change, no heat evolution) | 1. Inactive Lewis acid catalyst due to moisture.[4] 2. Complete hydrolysis of the acyl chloride. | 1. Use a fresh, unopened container of the Lewis acid. 2. Ensure all transfers are done under a robust inert atmosphere (glovebox or Schlenk line).[8][9] 3. Verify the integrity of the acyl chloride with a new bottle or via analytical methods. |
| A white precipitate forms immediately upon adding reagents | Reaction of the acyl chloride or catalyst with gross amounts of water in the solvent or on glassware. | 1. Discard the reaction. 2. Rigorously dry all glassware (oven-drying at >120°C overnight is standard).[10] 3. Use freshly purified, anhydrous solvents. |
| Product is contaminated with 3-fluoro-1-naphthoic acid | Partial hydrolysis of the 3-fluoro-1-naphthoyl chloride starting material before or during the reaction. | 1. Purify the starting material if possible (distillation under vacuum), though purchasing a new bottle is often more practical. 2. Improve inert atmosphere techniques to prevent moisture ingress during the reaction.[11][12] |
| Formation of dark, tarry material | Side reactions caused by excess heat or reaction with impurities. This can be exacerbated by wet conditions.[4] | 1. Ensure the reaction temperature is controlled, especially during the addition of the catalyst and acyl chloride. 2. Check the purity of the aromatic substrate. |
Best Practices and Experimental Protocols
Adhering to strict protocols for handling and storage is the most effective way to prevent the degradation of 3-fluoro-1-naphthoyl intermediates.
Core Problem: The Hydrolysis Pathway
The primary vulnerability of 3-fluoro-1-naphthoyl chloride is its reaction with water. The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[13]
Caption: The hydrolysis mechanism of 3-fluoro-1-naphthoyl chloride.
Protocol 1: Storage of Moisture-Sensitive Intermediates
Proper storage is the first line of defense against degradation.
-
Primary Container: Always store 3-fluoro-1-naphthoyl chloride in its original container with the cap tightly sealed. After first use, wrap the cap and neck of the bottle with Parafilm® for an improved seal.
-
Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealable foil bag or a wide-mouthed glass jar.[8]
-
Desiccation: Add a desiccant, such as silica gel or calcium chloride, to the secondary container. Desiccant pouches are ideal as they prevent direct contact with the primary container.[14]
-
Inert Atmosphere: For maximum protection, place the entire secondary container assembly inside a desiccator or a nitrogen-filled glovebox.[9][15] This provides an additional barrier against ambient moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[1][16][17]
Protocol 2: Setting Up a Reaction Under Anhydrous Conditions
This protocol outlines the use of a Schlenk line for running a moisture-sensitive reaction.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).
-
Dry the glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[10]
-
Assemble the apparatus hot and immediately connect it to the Schlenk line.
-
-
Establishing Inert Atmosphere:
-
Purge the system by alternating between vacuum and an inert gas (argon or dry nitrogen) at least three times.[11] This process, known as "purge-and-refill," removes adsorbed water and atmospheric gases from the glassware surfaces.[9][11]
-
Leave the flask under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.
-
-
Solvent and Reagent Transfer:
-
Transfer anhydrous solvent to the reaction flask via a double-tipped needle (cannula) or a dry syringe.[10][11]
-
Add any solid reagents under a positive flow of inert gas. For highly sensitive solids, pre-weigh them in a glovebox and add them to the flask before the purge-and-refill cycles.
-
Transfer liquid 3-fluoro-1-naphthoyl chloride using a dry, gas-tight syringe. First, draw a small amount of inert gas from the reaction flask headspace into the syringe, then draw the required volume of the liquid. Before adding to the reaction, draw another small "buffer" of inert gas into the syringe.[12] This buffer prevents any reagent at the needle tip from hydrolyzing upon contact with the atmosphere.[12]
-
Caption: Key components of a Schlenk line setup for anhydrous reactions.
Protocol 3: Analytical Detection of Hydrolysis
If you suspect your 3-fluoro-1-naphthoyl chloride has degraded, you can quickly check its integrity using Infrared (IR) Spectroscopy.
-
Sample Preparation: Under a fume hood, carefully place a small drop of the liquid 3-fluoro-1-naphthoyl chloride between two salt plates (NaCl or KBr). If it is a solid, prepare a Nujol mull or a KBr pellet.
-
Acquire Spectrum: Obtain the IR spectrum.
-
Analysis:
-
Good Quality Reagent: Look for a strong, sharp carbonyl (C=O) stretch for the acyl chloride, typically in the range of 1780-1815 cm⁻¹ .
-
Hydrolyzed Reagent: The presence of the carboxylic acid (3-fluoro-1-naphthoic acid) will be indicated by a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a shift of the carbonyl (C=O) stretch to a lower frequency, around 1680-1710 cm⁻¹ . The presence of this broad O-H peak is a definitive sign of significant hydrolysis.[18]
-
References
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Air-free technique. Wikipedia. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl. [Link]
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1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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A TFPN-mediated acyl fluoride platform: efficient synthesis of esters, thioesters, and macrolactones from. ORGANIC CHEMISTRY. [Link]
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Radboud University. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]
-
To Make or To Break: Novel Reversible Technique Produces Acyl Fluoride using Rare Metal. Tokyo University of Science. [Link]
-
Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications - Organic Letters. [Link]
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Recent Advances in the Synthesis of Acyl Fluorides. Semantic Scholar. [Link]
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Guide to Safe Chemical Storage: Best Practices for the Industry. Texcom. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
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How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]
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Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
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Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]
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Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Safety by Design. [Link]
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Synthesis of a Fluoro Talc and Attempted Synthesis of. Amanote Research. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]
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Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
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Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]
-
Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 6-Substituents. PMC. [Link]
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Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses. [Link]
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Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit. [Link]
- Process for the preparation of aromatic fluoro compounds.
-
Acyl Halide Examples. sports-booker.com. [Link]
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Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]
-
5-Fluoro-1-naphthoyl chloride. PubChem. [Link]
-
Synthesis of 1-naphthoyl chloride. PrepChem.com. [Link]
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Validation & Comparative
1H NMR spectrum analysis of 3-Fluoronaphthalene-1-carboxylic acid
An In-Depth Guide to the ¹H NMR Spectrum of 3-Fluoronaphthalene-1-carboxylic Acid: A Comparative Analysis for Structural Elucidation
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. Fluorinated aromatic compounds, such as 3-Fluoronaphthalene-1-carboxylic acid, are of significant interest due to the unique physicochemical properties that fluorine imparts on a molecule, including metabolic stability and binding affinity.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Fluoronaphthalene-1-carboxylic acid, presented from the perspective of a Senior Application Scientist. We will delve into the nuances of spectral interpretation, explain the rationale behind experimental choices, and compare the utility of ¹H NMR with other essential analytical techniques.
Part 1: A Deep Dive into the ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[2][3] The ¹H NMR spectrum, in particular, provides a wealth of information regarding the number of distinct protons, their electronic environment, and their spatial relationships to neighboring nuclei.
Molecular Structure and Proton Environments
To analyze the spectrum of 3-Fluoronaphthalene-1-carboxylic acid, we must first consider its structure and the distinct chemical environments of its protons. The naphthalene ring system contains six aromatic protons, and the carboxylic acid group has one acidic proton. The fluorine atom, with a nuclear spin (I) of ½, will couple with nearby protons, adding a layer of complexity and rich structural information to the spectrum.[4]
Predicted ¹H NMR Spectral Parameters
The spectrum is anticipated to show seven distinct signals. The electron-withdrawing nature of the carboxylic acid and fluorine substituents will deshield the aromatic protons, shifting their signals downfield compared to unsubstituted naphthalene.[5][6]
| Proton | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (J) in Hz | Rationale for Assignment |
| H-COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, subject to hydrogen bonding and exchange. Its chemical shift is concentration and solvent dependent.[7][8] |
| H-8 | 8.5 - 9.0 | Doublet of doublets (dd) | ³J(H8-H7), ⁴J(H8-H6) | Significant deshielding due to the peri-interaction with the C1-carboxylic acid group. |
| H-2 | 8.2 - 8.6 | Doublet (d) | ³J(H2-F) ≈ 8-10 Hz | Ortho to the carboxylic acid and meta to the fluorine. The primary splitting will be from the large three-bond coupling to the fluorine. |
| H-4 | 7.9 - 8.3 | Doublet (d) | ³J(H4-F) ≈ 8-10 Hz | Ortho to the fluorine and meta to the carboxylic acid. The primary splitting will be from the large three-bond coupling to the fluorine. |
| H-5 | 7.8 - 8.1 | Doublet (d) | ³J(H5-H6) | Part of the unsubstituted ring, influenced by the overall electron-deficient system. |
| H-6 | 7.5 - 7.8 | Triplet of doublets (td) or multiplet (m) | ³J(H6-H5), ³J(H6-H7), ⁴J(H6-H8) | Coupled to three other protons, leading to a complex multiplet. |
| H-7 | 7.5 - 7.8 | Triplet or multiplet (m) | ³J(H7-H6), ³J(H7-H8) | Coupled to H-6 and H-8, appearing as a triplet if the coupling constants are similar. |
The Causality of ¹H-¹⁹F Coupling
A key feature of this spectrum will be the presence of ¹H-¹⁹F spin-spin coupling. Since ¹⁹F has a spin of I=½, it behaves similarly to a proton, splitting the signals of nearby protons. The magnitude of the coupling constant (JHF) is dependent on the number of bonds separating the nuclei.
-
³JHF (ortho): Typically the largest, around 8-10 Hz. In our molecule, this will be observed for H-2 and H-4, splitting their signals into clean doublets (in the absence of other couplings).
-
⁴JHF (meta): Smaller, around 3-5 Hz. This would affect the H-5 signal.
-
⁵JHF (para): Generally the smallest and sometimes not resolved, < 2 Hz.[5] This might be observable for H-8.
The presence and magnitude of these couplings are powerful diagnostic tools for confirming the position of the fluorine substituent on the aromatic ring.
Part 2: A Comparative Guide to Alternative Analytical Methods
While ¹H NMR provides an excellent primary assessment, a robust structural confirmation relies on a suite of complementary analytical techniques. Each method offers unique insights, and their combined data builds a self-validating system of evidence.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| ¹⁹F NMR | Direct observation of the fluorine nucleus. | High sensitivity, large chemical shift range sensitive to the local environment, provides a simple spectrum (one signal for this molecule).[4] | Provides no information about the rest of the molecule on its own. |
| ¹³C NMR | Number and type of carbon environments. | Unambiguously shows the number of unique carbons (11 expected). The carboxyl carbon has a characteristic downfield shift (165-185 ppm).[7] | Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times. |
| 2D NMR | Correlations between nuclei (H-H, C-H). | COSY: Confirms ¹H-¹H coupling networks. HSQC: Connects protons to their directly attached carbons. HMBC: Shows long-range (2-3 bond) ¹H-¹³C and ¹H-¹⁹F couplings, crucial for definitive assignment of the entire structure.[9] | Requires more instrument time and expertise for data interpretation. |
| Mass Spec. (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (via HRMS). Provides a rapid check of sample purity and identity. | Does not provide information on isomerism (e.g., the position of the F atom). |
| IR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carboxylic acid via its very broad O-H stretch (2500-3300 cm⁻¹) and sharp C=O stretch (~1700 cm⁻¹).[8] | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | The "gold standard" for structural proof, providing unambiguous bond lengths, angles, and connectivity. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state. |
Experimental Protocols
Trustworthy data begins with a meticulous experimental protocol. The following are standard procedures for acquiring high-quality data for 3-Fluoronaphthalene-1-carboxylic acid.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: CDCl₃ is a common choice, but DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in a sharper -COOH proton signal due to strong hydrogen bonding with the solvent.[10]
-
-
Dissolution: Vortex the sample until fully dissolved. If necessary, gentle sonication can be used.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
D₂O Exchange (Optional but Recommended):
-
Acquire an initial ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.
-
Self-Validation: The signal corresponding to the acidic -COOH proton will disappear or significantly diminish, confirming its assignment.[11]
-
-
Data Acquisition: Insert the sample into the NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is typically used for carboxylic acids, often in negative ion mode to observe the [M-H]⁻ ion.
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Interpretation: Compare the measured exact mass of the molecular ion with the theoretically calculated mass for the molecular formula C₁₁H₇FO₂. A mass error of < 5 ppm provides strong evidence for the elemental composition.
Conclusion
The ¹H NMR spectrum of 3-Fluoronaphthalene-1-carboxylic acid is information-rich, offering critical insights into its structure through chemical shifts and distinct ¹H-¹⁹F coupling patterns. While it serves as the primary tool for initial analysis, its power is magnified when integrated into a broader analytical workflow. By systematically comparing its data with complementary techniques like ¹⁹F NMR, ¹³C NMR, and mass spectrometry, researchers can achieve a self-validating and unambiguous structural assignment, a critical step for any professional in the field of drug development and chemical research.
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]
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Hertle, D., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV-vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Protons Carboxylic acids in 1H NMR. (2022). Reddit. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? (2017). ResearchGate. [Link]
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Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]
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Anglès, F., et al. (2019). Combined experimental and theoretical study of long-range H-F interactions in α-fluoro amides. Chemical Communications. [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]
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Liu, K., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... (n.d.). ResearchGate. [Link]
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Measurement of Long Range C H Coupling Constants. (2012). University of Wisconsin-Madison. [Link]
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Jamari, N. L. A., et al. (2017). Novel Non-Target Analysis for Fluorine Compounds Using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. [Link]
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Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
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A Comparative Guide to the 13C NMR Chemical Shifts of 3-Fluoronaphthalene-1-carboxylic acid
The Significance of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. Factors such as hybridization, the presence of electronegative substituents, and steric effects all influence the chemical shift, making 13C NMR an essential tool for isomer differentiation and structural confirmation.[1][2]
For complex aromatic systems like substituted naphthalenes, 13C NMR is particularly insightful. The chemical shifts of the aromatic carbons can be used to determine the positions of substituents on the naphthalene ring system.
Experimental Protocol for 13C NMR Acquisition
To ensure the collection of high-quality 13C NMR data for compounds such as 3-Fluoronaphthalene-1-carboxylic acid, a standardized experimental protocol is recommended.
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum.
Materials:
-
3-Fluoronaphthalene-1-carboxylic acid (or analogous compound) (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) (0.6-0.7 mL)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its distinct solvent peak.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Experiment: Proton-decoupled 1D 13C experiment (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Spectral Width: 0-220 ppm (a standard range for most organic compounds).[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary to observe their signals, which are typically weaker.[4]
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum. If using DMSO-d6, the solvent peak is at 39.52 ppm. Tetramethylsilane (TMS) is the standard reference at 0 ppm.
-
Integrate the peaks (note: integration in proton-decoupled 13C NMR is generally not quantitative).
-
Comparative Analysis of 13C NMR Data
To predict the 13C NMR chemical shifts for 3-Fluoronaphthalene-1-carboxylic acid, we will compare the experimental data of three key analogues: 1-Naphthoic acid, 1-Fluoronaphthalene, and 2-Naphthoic acid.
| Compound | C1 | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | COOH | Solvent |
| 1-Naphthoic acid [5] | 130.3 | 125.4 | 126.0 | 129.1 | 133.9 | 128.2 | 126.7 | 128.1 | 131.1 | 133.4 | 169.1 | DMSO-d6 |
| 1-Fluoronaphthalene | 159.9 (d) | 109.9 (d) | 126.4 (d) | 124.5 (s) | 120.9 (d) | 127.8 (s) | 125.8 (s) | 126.9 (s) | 124.2 (d) | 134.4 (d) | - | CDCl3 |
| 2-Naphthoic acid [5] | 128.2 | 130.2 | 129.0 | 127.1 | 135.8 | 129.4 | 128.2 | 126.9 | 125.4 | 132.9 | 167.6 | Acetone-d6 |
| Predicted: 3-Fluoronaphthalene-1-carboxylic acid | ~128-132 | ~115-119 (d) | ~160-164 (d) | ~118-122 (d) | ~132-136 | ~128-130 | ~127-129 | ~128-130 | ~125-127 | ~131-135 | ~168-170 | DMSO-d6 |
(Note: 'd' denotes a doublet due to C-F coupling, 's' denotes a singlet. Chemical shifts for 1-Fluoronaphthalene are approximated from literature and may vary with solvent.)
Interpretation and Prediction for 3-Fluoronaphthalene-1-carboxylic acid
The prediction of the 13C NMR spectrum for 3-Fluoronaphthalene-1-carboxylic acid is based on the principle of substituent additivity, though with caution as steric and electronic interactions can cause deviations.[6]
-
Carboxylic Acid Group (-COOH) at C1: The carboxyl carbon is expected to appear in the typical range for aromatic carboxylic acids, around 168-170 ppm.[7] The presence of this electron-withdrawing group will influence the chemical shifts of the adjacent and para carbons.
-
Fluorine Atom (-F) at C3: Fluorine is a highly electronegative atom that will have a significant impact on the chemical shifts of the carbons in its vicinity.
-
C3 (ipso-carbon): The carbon directly attached to the fluorine will experience a large downfield shift (deshielding) due to the inductive effect of fluorine, and its signal will be split into a doublet with a large one-bond C-F coupling constant (¹JCF). We predict this to be in the range of 160-164 ppm.
-
C2 and C4 (ortho-carbons): These carbons will be shifted upfield (shielded) due to the resonance effect of the fluorine atom. Their signals will also be split into doublets due to two-bond C-F coupling (²JCF). We anticipate their shifts to be in the regions of 115-119 ppm and 118-122 ppm, respectively.
-
C1 and C4a (meta-carbons): The effect on the meta carbons will be smaller, and they will exhibit three-bond C-F coupling (³JCF).
-
-
Combined Effects: The interplay of the electron-withdrawing carboxylic acid group and the electronegative and resonance-donating fluorine atom will determine the final chemical shifts. The predicted values in the table above reflect these combined influences.
Visualizing Substituent Effects
The following diagrams illustrate the key electronic effects influencing the 13C NMR chemical shifts.
Caption: Electronic effects of substituents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Fluoro-1-Naphthoic Acid
Executive Summary
3-Fluoro-1-naphthoic acid (3-FNA) is a critical fluorinated building block in medicinal chemistry, often employed as a bioisostere to modulate metabolic stability and lipophilicity in drug candidates. Its reliable detection and structural characterization are paramount during pharmacokinetic profiling.
This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of 3-FNA against its non-fluorinated parent (1-Naphthoic Acid ) and its ortho-isomer (2-Fluoro-1-Naphthoic Acid ). Unlike standard catalog entries, this analysis focuses on the mechanistic causality of fragmentation, providing a self-validating protocol for distinguishing these closely related analogs.
Key Findings
-
Ionization Efficiency: 3-FNA exhibits superior ionization in ESI(-) mode compared to 1-Naphthoic acid due to the inductive electron-withdrawing effect of the fluorine atom, stabilizing the carboxylate anion.
-
Fragmentation Specificity: The fragmentation is dominated by a clean decarboxylation (
loss), distinct from the complex "ortho-effect" driven pathways seen in 2-fluoro isomers. -
Diagnostic Utility: The
145.04 product ion (fluoronaphthyl anion) is the definitive quantifier for 3-FNA.
Comparative Analysis: 3-FNA vs. Alternatives
The following table contrasts 3-FNA with its primary structural alternatives. This data is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions.
Table 1: Mass Spectrometric Performance Comparison (ESI Negative Mode)
| Feature | 3-Fluoro-1-Naphthoic Acid (3-FNA) | 1-Naphthoic Acid (1-NA) | 2-Fluoro-1-Naphthoic Acid (2-FNA) |
| Role | Target Analyte | Non-fluorinated Control | Positional Isomer (Interference) |
| Monoisotopic Mass | 190.0430 Da | 172.0524 Da | 190.0430 Da |
| Precursor Ion [M-H]⁻ | 189.0352 | 171.0446 | 189.0352 |
| Primary Fragment | 145.0454 (Loss of | 127.0548 (Loss of | 145.0454 (Loss of |
| Secondary Fragment | 125.04 (Loss of HF from fragment) | 101.04 (Ring opening) | 125.04 (Prominent HF loss) |
| Ionization Intensity | High (F stabilizes charge) | Moderate | High |
| Ortho/Peri Effect | Peri-interaction (H8...COOH) only.[1] | Peri-interaction (H8...COOH). | Ortho-interaction (F2...COOH) + Peri. |
| Differentiation Key | Retention time & Ratio of 145/125 ions. | Mass shift (-18 Da).[2] | Higher abundance of HF loss due to F-COOH proximity. |
Analyst Note: While 3-FNA and 2-FNA share the same precursor and primary fragment masses, the intensity ratio of the secondary fragment (loss of HF) often differs. The ortho-position of fluorine in 2-FNA facilitates direct interaction with the carboxyl group, often enhancing HF elimination compared to the meta-positioned 3-FNA.
Mechanistic Fragmentation Pathways
Understanding the why behind the peaks ensures you are not just matching numbers but validating chemical structure.
Electrospray Ionization (ESI) - Negative Mode
This is the preferred method for quantitative analysis of naphthoic acids.
-
Deprotonation: The acidic proton is removed, yielding the carboxylate anion
. -
Decarboxylation (Primary Transition):
-
The carboxylate group cleaves, releasing neutral
(44 Da). -
The charge is retained on the naphthalene ring, forming a fluoronaphthyl anion (
). -
Observation: This yields the base peak at
145.
-
-
Fluoride Elimination (Secondary):
-
The fluoronaphthyl anion can lose
or under high collision energy, though the bond is extremely robust ($ \approx 485 \text{ kJ/mol} $). Significant HF loss usually requires a proton source (e.g., adjacent hydrogen).
-
Electron Ionization (EI) - GC-MS
Used for structural fingerprinting (requires derivatization, e.g., TMS ester, for best results, but direct probe is possible).
-
Molecular Ion (
): 190. Strong and stable due to the aromatic system. -
Hydroxyl Loss (
): 173. Characteristic of carboxylic acids ("Ortho effect" not required for this, but peri-hydrogen at position 8 facilitates this via cyclic transition state). -
CO Loss: Subsequent loss of
from the acyl ion yields 145.
Visualizing the Pathway
The following diagram illustrates the specific fragmentation logic for 3-FNA in Negative ESI mode, highlighting the critical decision points for differentiation.
Figure 1: ESI(-) Fragmentation Pathway of 3-Fluoro-1-Naphthoic Acid.[5][6][7] The pathway emphasizes the stability of the m/z 145 ion.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the diagnostic ions (
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-FNA in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (with 0.1% Formic Acid or Ammonium Acetate).
-
Why Ammonium Acetate? It buffers the pH to ensure deprotonation in negative mode without suppressing ionization as much as strong acids might in negative mode.
-
LC-MS/MS Conditions (Triple Quadrupole)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative (-)[6]
-
Spray Voltage: -2.5 kV to -3.5 kV (Fluorinated acids ionize easily; avoid arcing).
-
Capillary Temperature: 300°C.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Isomer Separation: If distinguishing from 2-FNA, use a Phenyl-Hexyl column for better selectivity based on pi-pi interactions.
-
Data Acquisition Parameters (MRM)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 189.0 | 145.0 | 15 - 20 | 50 | Primary Quantification |
| Qualifier | 189.0 | 125.0 | 35 - 45 | 50 | Structural Confirmation |
| Control (1-NA) | 171.0 | 127.0 | 15 - 20 | 50 | Reference Standard |
Isomer Differentiation Workflow
Distinguishing 3-FNA from 2-FNA is the most common challenge. Use this logic flow to confirm identity.
Figure 2: Decision logic for distinguishing 3-FNA from its ortho-isomer 2-FNA.
References
-
NIST Mass Spectrometry Data Center. "1-Naphthalenecarboxylic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including ortho-effects).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
- 1. uab.edu [uab.edu]
- 2. d-nb.info [d-nb.info]
- 3. A Mass Spectrometry Approach Reveals Fatty Acid Isomerism in Tomato Cold Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ugto.mx [ugto.mx]
- 6. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: HPLC Purity Analysis of 3-Fluoronaphthalene-1-carboxylic Acid
Executive Summary & Technical Verdict
For the purity analysis of 3-Fluoronaphthalene-1-carboxylic acid , standard C18 alkyl-chain chemistries often fail to resolve critical regioisomeric impurities (e.g., 4-fluoro or 6-fluoro analogs) due to insufficient selectivity for steric and electronic subtle differences.
The Verdict: This guide recommends a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase over traditional C18. The π-π (pi-pi) and dipole-dipole interactions inherent in these phases provide superior resolution (
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of a self-validating method.
| Property | Description | Analytical Implication |
| Compound | 3-Fluoronaphthalene-1-carboxylic acid | Target Analyte |
| Structure | Naphthalene core, -COOH at C1, -F at C3 | Strong UV absorption (220-240 nm). |
| pKa | ~3.6 (Predicted) | Mobile phase pH must be |
| Key Impurities | 4-Fluoro isomer, 1-Fluoronaphthalene (decarboxylated), 3-Fluoro-1-naphthonitrile | Isomers require alternative selectivity (π-π) for separation. |
Critical Challenge: Regioisomer Resolution
The fluorine atom's position on the naphthalene ring minimally impacts overall hydrophobicity, making C18 separation driven purely by solvophobic theory ineffective. However, the fluorine position significantly alters the electron density distribution of the aromatic ring. PFP and Phenyl-Hexyl phases exploit these electronic differences.
Method Comparison: C18 vs. Phenyl-Hexyl/PFP
The following table contrasts the performance of the industry-standard C18 approach against the recommended Phenyl-based approach.
| Feature | Method A: Traditional C18 | Method B: Optimized Phenyl-Hexyl / PFP |
| Stationary Phase | C18 (Octadecylsilane) | Pentafluorophenyl (PFP) or Phenyl-Hexyl |
| Interaction Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + π-π Interaction + Dipole-Dipole |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) (Enhances π-π interactions) |
| Isomer Selectivity | Low (Co-elution likely) | High (Resolves positional isomers) |
| Peak Shape (Acid) | Good (if pH < pKa) | Excellent (Steric selectivity reduces tailing) |
| Suitability | Crude assay / Reaction monitoring | Final Purity / Impurity Profiling |
Expert Insight: Acetonitrile suppresses π-π interactions between the analyte and the phenyl stationary phase. Therefore, Methanol is the required organic modifier for Method B to maximize selectivity.
Recommended Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The use of a retention marker (impurity mix) is critical to confirm system suitability.
Chromatographic Conditions[1][2][3]
-
Column: PFP (Pentafluorophenyl) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm particle size.
-
Alternative: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex F5.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Temperature control is vital for reproducibility of π-π interactions).
-
Detection: UV @ 230 nm (Primary), 280 nm (Secondary).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Isocratic Hold (Elute non-polars) |
| 18.1 | 60 | 40 | Return to Initial |
| 23.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Methanol:Water (50:50).
-
Stock Solution: Dissolve 10 mg of 3-Fluoronaphthalene-1-carboxylic acid in 10 mL diluent (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.
-
System Suitability Solution: Spike Working Standard with 1-Fluoronaphthalene (0.1%) and 4-Fluoro isomer (if available) to verify resolution.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for developing this purity method, highlighting the critical "Isomer Check" step.
Figure 1: Analytical Decision Tree for Fluoronaphthalene Carboxylic Acid Purity Analysis. Note the divergence based on the need for isomer resolution.
Data Analysis & Expected Results
When validating this method, the following acceptance criteria should be applied to ensure the system is functioning correctly.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between 3-Fluoro and 4-Fluoro isomers | Ensures accurate quantitation of impurities. |
| Tailing Factor (T) | 0.8 < T < 1.3 | Indicates successful suppression of carboxylic acid ionization. |
| Retention Time (RT) | %RSD < 1.0% (n=5) | Confirms equilibration of the phenyl phase. |
| Signal-to-Noise (S/N) | > 10 for LOQ (0.05% level) | Required for trace impurity detection. |
Troubleshooting Guide
-
Problem: Peak splitting or broad shapes.
-
Cause: pH of mobile phase is too close to pKa (3.6).
-
Fix: Lower pH to 2.5 using Formic Acid or Phosphate buffer.
-
-
Problem: Loss of resolution between isomers.
-
Cause: Use of Acetonitrile instead of Methanol.
-
Fix: Switch organic modifier to Methanol to restore π-π interaction strength.
-
References
-
Separation of Fluorinated Isomers: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of fluorinated compounds." Journal of Chromatography A, 2022.
-
PFP Column Selectivity: "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2025.
-
Method Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
Properties of Fluoronaphthalenes: "A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities." Journal of Chromatographic Science, 2015.[1]
Sources
Comparative Guide: 3-Fluoro-1-Naphthoic Acid vs. 1-Naphthoic Acid
This guide provides an in-depth technical comparison between 1-Naphthoic Acid (1-NA) and its fluorinated derivative, 3-Fluoro-1-Naphthoic Acid (3-F-1-NA) . It is designed for researchers optimizing lead compounds, specifically focusing on how the strategic introduction of a fluorine atom at the C3 position modulates physicochemical properties, metabolic stability, and bioactivity profiles.
Executive Summary: The Fluorine Effect
1-Naphthoic Acid is a classic scaffold in medicinal chemistry, serving as a weak auxin mimic, a metabolic marker for synthetic cannabinoids (e.g., JWH-018), and a precursor for various pharmaceuticals. However, its utility is often limited by rapid metabolic clearance and moderate lipophilicity.
3-Fluoro-1-Naphthoic Acid represents a "bioisosteric upgrade." The introduction of fluorine at the C3 position exploits the fluorine effect —a unique combination of high electronegativity and small atomic radius—to block metabolic soft spots, enhance lipophilicity, and increase acidity without significantly altering steric bulk. This modification is critical in designing robust antibacterial agents (fluoroquinolone precursors) and metabolically stable auxin analogs.
Physicochemical Profiling
The following data highlights the shift in properties driven by the C3-fluorine substitution.
| Property | 1-Naphthoic Acid | 3-Fluoro-1-Naphthoic Acid | Impact of Modification |
| Molecular Weight | 172.18 g/mol | 190.17 g/mol | Slight increase; negligible steric penalty. |
| Acidity (pKa) | ~3.70 | ~3.45 (Predicted) | Increased Acidity : The electron-withdrawing inductive effect (-I) of F at the meta-position stabilizes the carboxylate anion. |
| Lipophilicity (LogP) | 3.10 | ~3.45 | Enhanced Permeability : Fluorine increases hydrophobicity, improving membrane penetration. |
| H-Bond Capacity | Donor: 1, Acceptor: 1 | Donor: 1, Acceptor: 2 | The C-F bond acts as a weak H-bond acceptor, potentially altering receptor binding kinetics. |
| Self-Association | Weak ( | Enhanced ( | Stability : Fluorination enhances |
Key Insight: The lowered pKa of 3-F-1-NA means it exists predominantly in its ionized form at physiological pH compared to the parent compound, potentially altering its electrostatic interactions with protein binding pockets.
Bioactivity & Mechanism of Action
A. Metabolic Stability (The "Blockade" Effect)
One of the primary drivers for selecting 3-F-1-NA over 1-NA is resistance to oxidative metabolism.
-
1-Naphthoic Acid: Susceptible to rapid hydroxylation by Cytochrome P450 (CYP) enzymes, particularly at the C3 and C4 positions, leading to rapid clearance and inactivation.
-
3-Fluoro-1-Naphthoic Acid: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting the C3 hydrogen with fluorine effectively "caps" this metabolic soft spot, preventing hydroxylation and extending the compound's half-life (
).
B. Auxin & Signaling Activity
Both compounds share structural homology with indole-3-acetic acid (IAA), the primary plant auxin.
-
Mechanism: They bind to the TIR1/AFB auxin receptor proteins, promoting the degradation of Aux/IAA repressors.
-
Performance: 1-NA is a weak auxin. The 3-fluoro derivative often exhibits altered binding affinity . The electron-deficient ring system of 3-F-1-NA can strengthen
interactions with tyrosine/phenylalanine residues in the receptor active site, potentially turning a weak agonist into a more potent modulator or antagonist depending on the specific receptor isoform.
C. Antibacterial Precursor Utility
3-F-1-NA is a critical intermediate in the synthesis of fluoroquinolones and naphthyridines . The fluorine atom is essential for:
-
Gyrase Inhibition: Enhancing binding to bacterial DNA gyrase.
-
Cell Penetration: Improving entry into Gram-negative bacteria via porin channels due to optimized lipophilicity.
Visualizing the Mechanism
The following diagram illustrates the metabolic fate comparison and the "Fluorine Blockade" mechanism.
Caption: Comparative metabolic pathways showing the C-F bond preventing enzymatic hydroxylation at the C3 position.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Validates the increased stability of 3-F-1-NA vs. 1-NA.
Materials:
-
Test Compounds: 1-NA and 3-F-1-NA (10 mM DMSO stock).
-
Liver Microsomes (Human or Rat, 20 mg/mL).
-
NADPH Regenerating System.
-
Phosphate Buffer (100 mM, pH 7.4).
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.
-
Incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life: .
Protocol B: Comparative Self-Association (NMR)
Demonstrates the physicochemical impact of fluorination on aggregation.
Materials:
-
/
solvent mixture. -
High-field NMR Spectrometer (500 MHz+).
Procedure:
-
Prepare serial dilutions of 1-NA and 3-F-1-NA (range 0.1 mM to 50 mM).
-
Acquire
NMR spectra at constant temperature (298 K). -
Monitor the chemical shift (
) of the H2 proton (ortho to carboxyl). -
Data Analysis: Fit the change in chemical shift (
) against concentration using an isodesmic aggregation model to calculate the equilibrium constant ( ). -
Expectation: 3-F-1-NA will show a steeper curve and higher
, indicating stronger stacking.
References
-
Briffitt, R., & Day, I. J. (2015). Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid. The Journal of Physical Chemistry B, 119(22), 6703-6710. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Gillis, E. P., et al. (2015). Applications of fluorine in drug discovery and manufacturing. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
A Comparative Guide to the UV-Vis Absorption Spectra of Fluorinated Naphthalene Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of fluorinated naphthalene acids. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles governing the spectral properties of these compounds, alongside practical experimental guidance.
Introduction: The Significance of Fluorinated Naphthalene Acids
Naphthalene-based compounds are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure and inherent fluorescence. The strategic introduction of fluorine atoms and a carboxylic acid moiety onto the naphthalene scaffold dramatically alters its physicochemical properties. Fluorine, with its high electronegativity and small size, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group enhances water solubility and provides a handle for further chemical modifications.
Understanding the UV-Vis absorption characteristics of these molecules is crucial. It provides insights into their electronic structure, which is fundamental for applications ranging from the design of fluorescent probes and sensors to the development of novel therapeutic agents. This guide will explore how the number and position of fluorine substituents on the naphthalene ring system influence the π → π* electronic transitions that govern their UV-Vis absorption profiles.
The Science Behind the Spectrum: Fluorine's Influence on Naphthalene's Electronic Transitions
The UV-Vis spectrum of naphthalene is characterized by strong absorption bands in the 200-300 nm region, arising from π → π* electronic transitions within the aromatic system.[1] The introduction of substituents, particularly fluorine and a carboxylic acid group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
-
Hyperchromic Effect: An increase in molar absorptivity.
-
Hypochromic Effect: A decrease in molar absorptivity.
Fluorine exerts a dual electronic effect on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond framework. This effect is distance-dependent and tends to stabilize the ground state more than the excited state, which can lead to a hypsochromic shift.
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the π-system of the naphthalene ring. This delocalization of electron density can stabilize the excited state, often resulting in a bathochromic shift and a hyperchromic effect.
The net effect of fluorine substitution is a delicate balance between these opposing forces and is highly dependent on the position of the fluorine atom(s) on the naphthalene ring. The carboxylic acid group, being an electron-withdrawing group, will also influence the electronic transitions, generally causing a red shift when it extends the conjugation of the π-system.
dot graph TD { subgraph "Fluorine's Electronic Effects" A[Fluorine Atom] -->|Inductive Effect (-I)| B(Electron withdrawal via σ-bond); A -->|Mesomeric Effect (+M)| C(Electron donation via π-system); end
} caption: "Fluorine's dual electronic effects on aromatic UV-Vis spectra."
Experimental Protocol for Acquiring High-Quality UV-Vis Spectra
The reliability of UV-Vis spectral data is contingent upon a meticulously executed experimental protocol. The following steps outline a self-validating system for the accurate measurement of the absorption spectra of fluorinated naphthalene acids.
Materials and Instrumentation
-
Analytes: High-purity (≥97%) fluorinated naphthalene acid isomers.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the fine structure of the spectrum and the position of λmax. A solvent that does not absorb in the analytical wavelength range (typically 200-400 nm for these compounds) is essential.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength accuracy of at least ±1 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is necessary for measurements below 340 nm.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Choose a solvent in which the analyte is readily soluble and that is transparent in the desired wavelength range.
-
Run a baseline spectrum of the solvent-filled cuvette to ensure there are no interfering absorption peaks.
-
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the fluorinated naphthalene acid using an analytical balance.
-
Dissolve the weighed analyte in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum in the optimal range of the spectrophotometer (typically 0.3 - 1.0 Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert Law.
-
-
Spectral Acquisition:
-
Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-400 nm).
-
Record a baseline spectrum with the reference and sample cuvettes filled with the solvent.
-
Rinse the sample cuvette with the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", bordercolor="#5F6368"]; edge [color="#4285F4"];
} caption: "Workflow for UV-Vis spectral acquisition and analysis."
Comparative Analysis of UV-Vis Absorption Spectra
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Naphthalene | Ethanol | 221, 275, 312 | - | [1] |
| 1-Naphthoic Acid | - | 298 | - | - |
| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | - | [2] |
| 1-Fluoronaphthalene | Naphthalene Crystal | ~31351, ~31361 cm⁻¹ (~318.9, ~318.8 nm) | - | [3] |
| 2-Fluoronaphthalene | Naphthalene Crystal | ~31201, ~31209 cm⁻¹ (~320.5, ~320.4 nm) | - | [3] |
Analysis of Available Data:
-
Parent Naphthoic Acids: 1-Naphthoic acid and 2-naphthoic acid exhibit multiple absorption bands, characteristic of the naphthalene chromophore.[4] The position of the carboxylic acid group influences the electronic transitions, leading to different λmax values. 2-Naphthoic acid, for instance, shows a more complex spectrum with distinct peaks at 236, 280, and 334 nm.[2]
-
Monofluoronaphthalenes: The data for 1- and 2-fluoronaphthalene, although in a crystalline matrix, provide a glimpse into the effect of a single fluorine substituent. The absorption occurs at slightly different wavelengths for the two isomers, highlighting the positional dependence of fluorine's electronic influence.[3]
Expected Effects of Fluorination on Naphthalene Carboxylic Acids:
Based on the principles of electronic effects, we can predict the following trends for fluorinated naphthalene acids:
-
Monofluorination: The introduction of a single fluorine atom is likely to cause a small shift in the λmax compared to the parent naphthoic acid. The direction of the shift (bathochromic or hypsochromic) will depend on the position of the fluorine atom and its interplay with the carboxylic acid group. For instance, if the +M effect of fluorine enhances the overall conjugation of the system, a bathochromic shift is expected.
-
Difluorination and Polyfluorination: With an increasing number of fluorine substituents, the inductive (-I) effect becomes more pronounced. This would generally lead to a stabilization of the ground state and a potential hypsochromic (blue) shift. However, in highly conjugated systems, the interplay of multiple fluorine atoms can be complex, and bathochromic shifts are also possible, especially if the substitution pattern leads to significant intramolecular charge transfer character in the excited state.
Conclusion and Future Directions
This guide has provided a foundational understanding of the UV-Vis absorption spectra of fluorinated naphthalene acids, a detailed experimental protocol for their accurate measurement, and a comparative analysis based on available data and theoretical principles. While a comprehensive experimental dataset is currently lacking in the public domain, the principles outlined here provide a robust framework for researchers to interpret the spectra of novel fluorinated naphthalene derivatives.
Future work should focus on the systematic synthesis and spectroscopic characterization of a broad range of mono- and poly-fluorinated naphthalene carboxylic acid isomers. This would enable the development of a comprehensive database to correlate spectral properties with substitution patterns, providing invaluable data for the rational design of new molecules with tailored photophysical properties for applications in drug discovery and materials science.
References
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Kaipio, M., Patzschke, M., Fliegl, H., Pichierri, F., & Sundholm, D. (2012). Effect of Fluorine Substitution on the Aromaticity of Polycyclic Hydrocarbons. The Journal of Physical Chemistry A, 116(42), 10257–10268. [Link]
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Burrezo, P. M., Johnson, J. D., & May, J. C. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34743–34752. [Link]
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Prymachenko, V. O., & Perekalina, T. V. (2021). Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. Low Temperature Physics, 47(5), 424-431. [Link]
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García-Rojas, E., & Galian, R. E. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134–1147. [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. The Journal of Organic Chemistry, 75(7), 2244–2252. [Link]
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Frigoli, M., & Marini, A. (2005). NMR investigation of the dyes formed under UV irradiation of some photochromic indeno-fused naphthopyrans. Magnetic Resonance in Chemistry, 43(10), 831–836. [Link]
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COSMO-RS. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]
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ResearchGate. (n.d.). UV–vis absorption spectra of TPE-F and TPE-T in dilute THF solutions. [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 in THF at 1 × 10−5 mol dm−3. [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectral changes of 1 observed upon addition of TFA. [Link]
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comparative lipophilicity (LogP) of fluorinated vs non-fluorinated naphthalenes
Executive Summary
In medicinal chemistry and materials science, the modulation of lipophilicity (expressed as LogP) is a critical optimization step. While fluorination is a standard tactic to enhance metabolic stability and membrane permeability, its effect on lipophilicity is not strictly linear.
This guide compares the lipophilicity profiles of Naphthalene , 1-Fluoronaphthalene , and Octafluoronaphthalene . Contrary to the simplified rule that "fluorine increases lipophilicity," experimental data reveals a nuanced landscape where mono-fluorination provides subtle "fine-tuning" (often negligible
Key Findings at a Glance
| Compound | Structure | LogP (Approx.)[1][2][3] | Physicochemical Behavior |
| Naphthalene | 3.30 | Baseline aromatic scaffold. | |
| 1-Fluoronaphthalene | 3.35 – 3.60 | Subtle Shift: Minimal change due to competing dipole/hydrophobic effects. | |
| Octafluoronaphthalene | 4.80 – 5.20 | Drastic Shift: Significant lipophilicity increase; "Teflon-like" solvation shell. |
The "Fluorine Effect": Mechanistic Insights
To understand why LogP changes (or doesn't), we must look beyond simple atom counting and examine the solvation thermodynamics.
The Polarity vs. Hydrophobicity Paradox
Fluorine is the most electronegative element, creating a strong C-F dipole. Intuitively, this polarity should decrease LogP (make it more water-soluble). However, fluorine is also non-polarizable and has a low capacity for hydrogen bonding.
-
Mono-fluorination (1-Fluoronaphthalene): The introduction of a single fluorine atom creates a localized dipole. While the fluorine atom itself is hydrophobic (shedding water), the polarized C-F bond can interact with the water network via dipole-dipole interactions. These two forces often cancel each other out, resulting in a LogP very similar to the parent naphthalene.
-
Perfluorination (Octafluoronaphthalene): When the ring is fully fluorinated, the dipoles oppose and cancel each other geometrically (molecular quadrupole). The molecule becomes a "grease ball" of non-polarizable electron density. Water molecules cannot effectively solvate this surface, leading to a high entropic penalty for dissolution in water, driving the molecule into the octanol phase (High LogP).
Visualization: Solvation Dynamics
The following diagram illustrates the difference in solvation penalties between the three species.
Figure 1: Comparative solvation dynamics. Note the minimal shift for mono-fluorination vs. the strong driving force for perfluorination.
Comparative Data Analysis
The following data aggregates experimental values and high-confidence computational models (XLogP3) to provide a reliable comparison.
| Property | Naphthalene | 1-Fluoronaphthalene | Octafluoronaphthalene |
| Formula | |||
| Molecular Weight | 128.17 g/mol | 146.16 g/mol | 272.09 g/mol |
| Experimental LogP | 3.30 [1] | 3.35 - 3.42 [2] | ~4.78 [3]* |
| Predicted LogP (XLogP3) | 3.3 | 3.6 | 4.8 |
| Water Solubility | ~31 mg/L | ~15 mg/L | Insoluble (<1 mg/L) |
| Dipole Moment | 0 D | ~1.4 D | 0 D (Symmetric) |
*Note: Experimental values for Octafluoronaphthalene are rare due to extreme insolubility; values often extrapolated from chromatographic retention times.
Critical Analysis:
-
Bioisosterism: Replacing H with F at the C1 position of naphthalene is a near-perfect lipophilic bioisostere. If your goal is to block metabolism at C1 without altering the drug's distribution profile, 1-fluoronaphthalene is the ideal model.
-
The "Fluorous" Phase: Octafluoronaphthalene is so lipophilic that it begins to exhibit "fluorous" behavior, often requiring specialized fluorinated solvents for extraction rather than standard octanol.
Experimental Methodologies
To verify these values in your own lab, two primary protocols are recommended. The Shake-Flask method is the gold standard for accuracy, while RP-HPLC is preferred for high-throughput screening.
Protocol A: Shake-Flask Method (Gold Standard)
Best for: Generating precise thermodynamic constants for lead compounds.
-
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours. This prevents volume changes during the experiment.
-
Preparation: Dissolve the test compound (e.g., 1-fluoronaphthalene) in the pre-saturated n-octanol phase. Aim for a concentration of 1 mM.
-
Equilibration:
-
Add equal volumes (e.g., 2 mL) of the organic sample and pre-saturated water to a glass vial.
-
Agitate (shake) for 1 hour at constant temperature (25°C).
-
Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove aliquots from both the octanol (upper) and water (lower) phases.
-
Analyze concentration using UV-Vis spectrophotometry (Naphthalene
nm) or HPLC.
-
-
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
Best for: Rapidly ranking derivatives like octafluoronaphthalene where water solubility is below detection limits.
-
Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic Methanol/Water (70:30) or Acetonitrile/Water.[4]
-
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).
-
Measurement: Determine the capacity factor (
) for the analyte: (Where is retention time and is the dead time). -
Correlation: Plot
vs. known LogP of standards to generate a linear regression equation, then solve for the unknown.
Workflow Visualization
Figure 2: Decision tree for selecting and executing the appropriate LogP determination protocol.
References
-
Hansch, C., et al. (1995).[2] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Naphthalene experimental LogP).
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. (Discussion on mono-fluorination dipole effects).
-
National Institute of Standards and Technology (NIST). Perfluoronaphthalene Thermochemical Data. (Used for extrapolating physicochemical properties of octafluoronaphthalene).
-
PubChem Database. 2-Fluoronaphthalene Compound Summary. (Source for XLogP3 computed values).
Sources
Safety Operating Guide
Navigating the Handling of 3-Fluoronaphthalene-1-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-Fluoronaphthalene-1-carboxylic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not reliant on a single piece of equipment but on an integrated system of engineering controls, administrative protocols, and appropriate PPE. This guide focuses on the latter, which serves as the final barrier between the researcher and the chemical.
Engineering Controls as the First Line of Defense
Before any handling of 3-Fluoronaphthalene-1-carboxylic acid, ensure that appropriate engineering controls are in place and fully functional. All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.[2][6]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling 3-Fluoronaphthalene-1-carboxylic acid.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes and Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation.[1][2][6][7][8][9] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides excellent resistance to acids and other corrosive substances.[7][8][10] Double gloving is recommended when handling larger quantities or for prolonged procedures. |
| Body | A flame-retardant laboratory coat or a chemical-resistant apron over a standard lab coat. | Protects against spills and splashes, preventing contamination of personal clothing and skin.[7][11] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or when engineering controls are not sufficient. For routine handling within a fume hood, respiratory protection is typically not required.[6][7][11][12] | Protects against the inhalation of harmful vapors or fine dust particles.[7] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Workflow for the correct sequence of donning and doffing PPE.
Step-by-Step Handling Procedures
Handling Solid 3-Fluoronaphthalene-1-carboxylic Acid
-
Preparation: Before handling, ensure the chemical fume hood is operational. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Don PPE: Follow the donning sequence outlined in the workflow diagram above.
-
Weighing: Carefully weigh the required amount of the solid compound in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel.
-
Clean-up: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent.
-
Doff PPE: Follow the doffing sequence, disposing of gloves and any other contaminated disposable items in the designated waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Preparing Solutions of 3-Fluoronaphthalene-1-carboxylic Acid
-
Preparation and PPE: As with handling the solid, perform all work in a chemical fume hood and wear the appropriate PPE.
-
Solvent Addition: Slowly add the solvent to the solid in the reaction vessel. Be aware of any potential exothermic reactions.
-
Mixing: Use magnetic or overhead stirring to dissolve the solid. Ensure the vessel is securely clamped.
-
Storage: If the solution is to be stored, use a tightly sealed container that is properly labeled with the chemical name, concentration, solvent, and hazard warnings.
-
Clean-up and Doffing: Follow the same clean-up, doffing, and hygiene procedures as for handling the solid.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds. Place the absorbed material in a sealed container for disposal. For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.[5][13]
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][6][12][14]
Disposal Plan: A Critical Final Step
All waste generated from the handling of 3-Fluoronaphthalene-1-carboxylic acid, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.
-
Halogenated Organic Waste: Due to the fluorine atom, this compound is a halogenated organic. It must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][13][15][16] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[5][16]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[13]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these rigorous PPE and handling protocols, researchers can safely work with 3-Fluoronaphthalene-1-carboxylic acid, minimizing personal risk and ensuring a safe laboratory environment.
References
- Braun Research Group.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- SAFETY DATA SHEET. (2015, December 3). 1-Fluoronaphthalene Solution.
- Campus Operations. (n.d.).
- ThermoFisher Scientific. (2025, September 16).
- TCI Chemicals. (2025, October 30).
- Sigma-Aldrich. (2024, March 8).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 9H-Fluorene-1-carboxylic acid.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D).
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (2025, December 22).
- Merck Millipore. (2012, January 26).
- Sigma-Aldrich. (2024, August 7).
- Marhold, J. (n.d.). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS.
- Santa Cruz Biotechnology. (n.d.). 1-Fluoronaphthalene.
- Sigma-Aldrich. (2025, October 15).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
